PROTAC erf3a Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H52N6O6 |
|---|---|
Poids moléculaire |
760.9 g/mol |
Nom IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[3-[[(1R,3R)-3-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-4-yl]amino]cyclohexyl]amino]phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C44H52N6O6/c1-43-20-18-31-28(12-16-35-44(31,2)21-19-37(52)48-35)30(43)13-14-32(43)39(53)47-27-9-4-7-25(23-27)45-24-6-3-8-26(22-24)46-33-11-5-10-29-38(33)42(56)50(41(29)55)34-15-17-36(51)49-40(34)54/h4-5,7,9-11,19,21,23-24,26,28,30-32,34-35,45-46H,3,6,8,12-18,20,22H2,1-2H3,(H,47,53)(H,48,52)(H,49,51,54)/t24-,26-,28+,30+,31+,32-,34+,35-,43+,44-/m1/s1 |
Clé InChI |
BWWZXNOTASSCDI-CTVHYTRVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of eRF3a/GSPT1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a multifaceted protein that plays a crucial role in the termination of protein synthesis. Emerging evidence has implicated eRF3a as a significant player in the landscape of oncology, with its dysregulation being linked to the progression of various cancers. This technical guide provides a comprehensive overview of the current understanding of eRF3a's function in cancer, detailing its involvement in key cellular processes, its association with cancer risk and prognosis, and its potential as a therapeutic target. This document synthesizes quantitative data, outlines detailed experimental protocols for studying eRF3a, and visualizes its complex signaling networks.
Introduction to eRF3a/GSPT1
Eukaryotic translation release factor 3a (eRF3a) is a GTP-binding protein that forms a complex with eRF1 to mediate the termination of translation at stop codons on mRNA. Beyond this canonical function, eRF3a is involved in a range of other cellular activities, including cell cycle regulation, apoptosis, and mRNA decay. Its gene, GSPT1, is frequently overexpressed in a variety of human cancers, and this upregulation is often associated with more aggressive tumor phenotypes and poorer patient outcomes. Furthermore, a polymorphic (GGC)n repeat in the first exon of GSPT1 has been identified as a potential genetic risk factor for several cancers.
Quantitative Data on eRF3a/GSPT1 in Cancer
The dysregulation of eRF3a/GSPT1 expression and the presence of specific genetic variants have been quantitatively linked to cancer. The following tables summarize key data from various studies.
Table 1: eRF3a/GSPT1 Overexpression in Human Cancers
| Cancer Type | Tissues Analyzed | Percentage of Tumors with Overexpression | Reference(s) |
| Gastric Cancer (Intestinal Type) | 12 tumor biopsies | 66.7% (8 out of 12) | [1][2][3] |
| Gastric Cancer (Diffuse Type) | 10 tumor biopsies | 10% (1 out of 10) | [1][2][3] |
| Breast Cancer | 52 tumor samples | 44% | [4] |
| Colorectal Cancer | Tumor tissues vs. adjacent normal tissues | Significantly overexpressed | [5] |
| Liver Cancer (Hepatocellular Carcinoma) | TCGA Liver Hepatocellular Carcinoma dataset | Upregulated in liver cancer cell lines | [6] |
Table 2: Association of eRF3a/GSPT1 12-GGC Allele with Cancer Risk
| Cancer Type | Patient Cohort | Frequency in Patients | Frequency in Controls | Odds Ratio (OR) [95% CI] | Reference(s) |
| Breast Cancer | 137 patients, 135 controls | 5.1% (7/137) | 0% (0/135) | 11.32 [0.64-199.93] | [4][7] |
| Breast Cancer | 250 patients, 250 controls | - | - | ~3-fold increased risk | [8][9] |
| Gastric Cancer | 139 patients | 8% | - | ~20-fold increased risk | [4] |
| Colorectal Cancer | - | 2.2% | Not detected in controls | - | [10] |
| Gastric & Breast Cancer (Combined) | - | 6.52% | - | 15.49 [0.93-257.43] | [4] |
Signaling Pathways Involving eRF3a in Cancer Progression
eRF3a influences cancer progression through its involvement in several critical signaling pathways.
The mTOR Signaling Pathway
Depletion of eRF3a has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[11][12] This inhibition leads to the hypophosphorylation of mTOR substrates like 4E-BP1 and S6K1, resulting in a decrease in global translation and a G1 phase cell cycle arrest.[11][12] Overexpression of eRF3a in some cancers may therefore contribute to malignant transformation by activating mTOR signaling.[11]
References
- 1. Differential expression of the eukaryotic release factor 3 (eRF3/GSPT1) according to gastric cancer histological types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential expression of the eukaryotic release factor 3 (eRF3/GSPT1) according to gastric cancer histological types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.hff.min-saude.pt [repositorio.hff.min-saude.pt]
- 5. eIF3a Regulates Colorectal Cancer Metastasis via Translational Activation of RhoA and Cdc42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GGCn polymorphism of eRF3a/GSPT1 gene and breast cancer susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC erf3a Degrader-1: A Potential Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide focuses on PROTAC erf3a Degrader-1, a promising agent designed to degrade the eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). Overexpressed in a variety of malignancies, including prostate, ovarian, liver, cervical, breast cancer, and leukemia, eRF3a represents a compelling therapeutic target. This document will delineate the mechanism of action of this compound, provide illustrative preclinical data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Rationale for Targeting eRF3a in Cancer
Eukaryotic translation release factor 3a (eRF3a/GSPT1) is a GTPase that plays a pivotal role in the termination of protein synthesis. Beyond its canonical function, eRF3a is implicated in several cellular processes critical for cancer progression, including cell cycle regulation, apoptosis, and cytoskeleton organization. Notably, the overexpression of eRF3a has been correlated with poor prognosis in several cancer types, establishing it as a high-value target for therapeutic intervention.
This compound (also known as Compound C63) is an orally active, first-in-class PROTAC designed to specifically induce the degradation of eRF3a.[1][2][3] By eliminating the eRF3a protein, this degrader aims to disrupt downstream oncogenic signaling and inhibit cancer cell proliferation.
Molecular Profile and Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to eRF3a, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3]
Molecular Details:
-
Chemical Formula: C₄₄H₅₂N₆O₆
-
Molecular Weight: 760.92 g/mol
-
CAS Number: 3033871-19-8[3]
The mechanism of action of this compound follows the canonical PROTAC pathway:
-
Ternary Complex Formation: The degrader simultaneously binds to eRF3a and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the CRBN E3 ligase complex to a lysine (B10760008) residue on the surface of eRF3a.
-
Proteasomal Degradation: The polyubiquitinated eRF3a is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released and can induce the degradation of another eRF3a molecule, acting in a catalytic manner.
This targeted degradation approach offers a significant advantage over traditional inhibitors, as it can eliminate the entire protein, including its non-enzymatic functions, and can be effective at lower concentrations.
Visualizing the Mechanism of Action
Caption: Mechanism of Action of this compound.
Preclinical Data
While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following tables present an illustrative summary of the types of data typically generated for such a compound, based on findings for other PROTAC degraders.
Table 1: Illustrative In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) |
| 22Rv1 | Prostate Cancer | 50 | 10 | >90 |
| OVCAR-3 | Ovarian Cancer | 75 | 15 | >85 |
| HepG2 | Liver Cancer | 100 | 25 | >80 |
| HeLa | Cervical Cancer | 120 | 30 | >80 |
| K562 | Leukemia | 60 | 12 | >90 |
| MCF-7 | Breast Cancer | 90 | 20 | >85 |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration of eRF3a. Dmax: Maximum percentage of eRF3a degradation.
Table 2: Illustrative In Vivo Efficacy in Xenograft Model (e.g., 22Rv1 Prostate Cancer)
| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Change in eRF3a Levels in Tumor |
| Vehicle | - | 0 | - |
| This compound | 25 | 45 | ↓↓↓ |
| This compound | 50 | 70 | ↓↓↓↓ |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for eRF3a Degradation
This technique is used to quantify the amount of eRF3a protein in cells after treatment.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-eRF3a, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against eRF3a and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the eRF3a signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., 22Rv1)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of 22Rv1 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle orally once daily at the desired doses.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for eRF3a levels).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for Preclinical Evaluation.
eRF3a Signaling in Cancer
eRF3a is a node in a complex network of signaling pathways that are often dysregulated in cancer. Its degradation by this compound is expected to impact these pathways, leading to anti-tumor effects.
Key Signaling Roles of eRF3a:
-
Translation Termination: As a core component of the translation termination complex, its degradation can lead to ribosomal stalling and activation of stress responses.
-
Cell Cycle Progression: eRF3a is involved in the G1/S phase transition. Its depletion can lead to cell cycle arrest.
-
mTOR Pathway: eRF3a has been shown to be a part of the regulatory pathway of mTOR activity. Degradation of eRF3a can lead to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.
-
Apoptosis: eRF3a interacts with apoptosis-regulating proteins, and its removal can sensitize cancer cells to programmed cell death.
-
MYC Regulation: Upregulated GSPT1 can lead to the upregulation of oncoproteins like MYC by participating in the translation termination process.
Visualizing the eRF3a Signaling Pathway
Caption: Simplified eRF3a Signaling Pathways in Cancer.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a wide range of cancers characterized by the overexpression of eRF3a. By inducing the targeted degradation of this key protein, it has the potential to overcome the limitations of traditional inhibitors and provide a more profound and durable anti-tumor response. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel agent. The detailed methodologies and conceptual frameworks provided in this guide are intended to support the ongoing research and development in this exciting field.
References
The Role of eRF3a/GSPT1 Overexpression in Cancer: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a crucial protein involved in the termination of protein synthesis. It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome. Beyond its canonical role in translation, emerging evidence has implicated eRF3a in the pathogenesis of various cancers. Its overexpression has been linked to increased cell proliferation, invasion, and resistance to therapy, making it a promising target for novel anti-cancer drug development. This technical guide provides a comprehensive overview of the cancers in which eRF3a is overexpressed, detailed experimental protocols for its detection and quantification, and an exploration of the key signaling pathways it modulates.
Data Presentation: eRF3a/GSPT1 Overexpression in Human Cancers
The following tables summarize the quantitative data on eRF3a/GSPT1 overexpression across various cancer types, compiled from multiple studies.
| Cancer Type | Patient Cohort Size | Percentage of Overexpression | Fold Change (Tumor vs. Normal) | Method of Detection | Reference(s) |
| Breast Cancer | 52 | 44% | >2-fold (in 44% of tumors), >5-fold (in 17% of tumors) | Real-time RT-PCR | |
| Colon Cancer | 25 | Significantly higher in tumor tissues (P<0.001) | Not specified | RT-PCR | [1] |
| Gastric Cancer | 25 | 36% (9/25) | Not specified | Real-time RT-PCR | |
| 12 (Intestinal type) | 67% (8/12) | Not specified | Real-time RT-PCR | ||
| 10 (Diffuse type) | 10% (1/10) | Not specified | Real-time RT-PCR | ||
| Liver Cancer (Hepatocellular Carcinoma) | TCGA LIHC dataset | Upregulated in liver cancer cell lines | Not specified | Bioinformatics analysis | [2] |
| Glioblastoma | 87 | Not specified | Not specified | mRNA levels analyzed | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Not specified | Not specified | [4] |
| Acute Myeloid Leukemia (AML) | Not specified | Highly expressed | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of eRF3a/GSPT1 in cancer cell lines and tissues.
Western Blotting for eRF3a/GSPT1 Detection
Objective: To determine the protein levels of eRF3a/GSPT1 in cell lysates or tissue homogenates.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., GeneTex, GTX213110-01) or anti-mouse IgG.[7]
-
Loading Control: Antibody against β-actin, GAPDH, or α-tubulin.
-
SDS-PAGE gels, PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween 20), ECL substrate.
Procedure:
-
Sample Preparation:
-
Cell Lines: Lyse cells in ice-cold lysis buffer.
-
Tissues: Homogenize tissues in lysis buffer.
-
Centrifuge lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 7.5% SDS-PAGE gel.[7]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunohistochemistry (IHC) for eRF3a/GSPT1 Localization
Objective: To visualize the expression and localization of eRF3a/GSPT1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm).
-
Primary Antibody:
-
Biotinylated secondary antibody and streptavidin-HRP complex.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval.
-
Hematoxylin for counterstaining.
-
Xylene, ethanol (B145695) series, PBS.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Boil slides in citrate buffer for 10-20 minutes.
-
Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking serum for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantitative Real-Time PCR (qPCR) for GSPT1 mRNA Quantification
Objective: To quantify the relative expression levels of GSPT1 mRNA in cells or tissues.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR Primers for Human GSPT1 (NM_002094): [9]
-
Forward: 5'-GTGCCTCTCAAGCTGATTTGGC-3'
-
Reverse: 5'-CCTGCTGTCTTTGCCAACATTGC-3'
-
-
Reference gene primers (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from samples.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of GSPT1 using the 2-ΔΔCt method, normalized to a reference gene.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving eRF3a/GSPT1
eRF3a/GSPT1 has been shown to be involved in key signaling pathways that regulate cell growth, proliferation, and survival.
-
GSK-3β/Cyclin D1 Pathway: In colon cancer, GSPT1 negatively regulates the GSK-3β signaling pathway. GSK-3β is known to phosphorylate Cyclin D1 at Threonine-286, leading to its proteasomal degradation.[9][10] By inhibiting GSK-3β, overexpressed GSPT1 can lead to the stabilization and accumulation of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[11][12] This promotes cell cycle progression and proliferation.[11]
Caption: GSPT1/GSK-3β/Cyclin D1 Pathway
-
mTOR Pathway: eRF3a depletion has been shown to inhibit the mTOR signaling pathway, leading to G1 cell cycle arrest.[13] The mTOR pathway is a central regulator of cell growth and proliferation, and its activation is frequently observed in cancer. Overexpression of eRF3a may contribute to the activation of mTOR, thereby promoting malignant transformation.[14] Upstream regulators of the mTOR pathway include growth factors and the PI3K/AKT signaling cascade.[15] Downstream effectors of mTORC1 include S6K1 and 4E-BP1, which regulate protein synthesis.[16]
Caption: GSPT1 and the mTOR Signaling Pathway
Experimental Workflow for Studying eRF3a/GSPT1 Overexpression
The following diagram illustrates a typical workflow for investigating the role of eRF3a/GSPT1 overexpression in a specific cancer type.
Caption: Experimental Workflow for eRF3a/GSPT1 Research
Conclusion
The overexpression of eRF3a/GSPT1 is a recurrent molecular alteration in a variety of human cancers and is increasingly recognized as a key driver of tumorigenesis. This technical guide provides a foundational resource for researchers investigating the role of eRF3a/GSPT1 in cancer. The provided data tables, detailed experimental protocols, and signaling pathway diagrams offer a framework for designing and executing robust studies in this promising area of cancer research. Further elucidation of the mechanisms by which eRF3a/GSPT1 contributes to cancer progression will be critical for the development of novel and effective therapeutic strategies targeting this key player in protein synthesis and cell cycle regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase 3 has a limited role in cell cycle regulation of cyclin D1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eRF3a/GSPT1 antibody (68217-1-Ig) | Proteintech [ptglab.com]
- 6. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 7. Anti-GSPT1 antibody (GTX105475) | GeneTex [genetex.com]
- 8. Anti-GSPT1 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. origene.com [origene.com]
- 10. Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-GSPT1 Antibodies | Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. eRF3 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. repositorio.hff.min-saude.pt [repositorio.hff.min-saude.pt]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Critical Role of eRF3a: A Technical Guide to the Biological Consequences of its Degradation
For Immediate Release
A Deep Dive into the Cellular Ramifications of Eukaryotic Release Factor 3a (eRF3a) Degradation for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the multifaceted biological consequences stemming from the degradation of eukaryotic Release Factor 3a (eRF3a), a crucial protein in the regulation of protein synthesis and cellular homeostasis. Understanding the downstream effects of eRF3a depletion is paramount for advancing research in oncology, cell biology, and the development of novel therapeutic strategies.
Introduction: The Dual Functions of eRF3a
Eukaryotic Release Factor 3a (eRF3a), encoded by the GSPT1 gene, is a GTPase that forms a heterodimeric complex with eRF1 to mediate the termination of protein synthesis.[1][2][3] This complex recognizes stop codons in the ribosomal A-site, triggering the release of the nascent polypeptide chain.[1][4][5][6][7] Beyond this canonical role, eRF3a is implicated in a variety of other essential cellular processes, including cell cycle regulation, mRNA decay, and apoptosis, making it a critical node in cellular signaling networks.[1][8][9][10]
The Degradation Pathway of eRF3a: A Regulated Process
The cellular levels of eRF3a are tightly controlled, in part, through proteolytic degradation. When not bound to its partner eRF1, eRF3a is targeted for degradation via the ubiquitin-proteasome pathway.[11][12] This mechanism ensures a balanced stoichiometry between eRF1 and eRF3a, which is critical for the efficient formation of the translation termination complex.[11][12] The degradation of unbound eRF3a highlights a sophisticated cellular strategy to maintain translational fidelity.
Core Biological Consequences of eRF3a Degradation
The depletion of cellular eRF3a, whether through experimental manipulation or as a consequence of pathological processes, initiates a cascade of significant biological events.
Cell Cycle Arrest at the G1/S Transition
A primary and well-documented consequence of eRF3a degradation is the arrest of the cell cycle in the G1 phase.[1][2] This arrest prevents cells from entering the S phase, where DNA replication occurs. Mechanistically, this is linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2] The degradation of eRF3a leads to the hypophosphorylation of key mTOR substrates, including 4E-BP1 and S6K1, which in turn results in a global decrease in protein synthesis and a halt in cell cycle progression.[1][2]
Impaired Translation Termination and Increased Readthrough
As a fundamental component of the termination machinery, the absence of eRF3a severely compromises the fidelity of translation termination. This leads to an increase in the frequency of stop codon "readthrough," where the ribosome fails to terminate translation at a stop codon and instead incorporates an amino acid, leading to the synthesis of C-terminally extended, and often non-functional, proteins.[13][14]
Destabilization of the eRF1 Protein
The stability of eRF1 is intrinsically linked to its association with eRF3a. In the absence of eRF3a, eRF1 becomes unstable and is subsequently degraded.[13][14][15] This co-dependency underscores the importance of the eRF1-eRF3a complex for the integrity of the translation termination process.
Implications in Cancer Biology
The role of eRF3a in cancer is complex and context-dependent. Overexpression of eRF3a has been observed in some gastric tumors, suggesting a potential oncogenic role.[1] Furthermore, certain polymorphic alleles of the GSPT1 gene, such as the 12-GGC allele, have been associated with an increased risk for developing breast and gastric cancers.[8][16] Conversely, the targeted degradation of eRF3a by small molecules has demonstrated potent anti-tumor activity, particularly in acute myeloid leukemia (AML).[17] These findings position eRF3a as a potential therapeutic target in oncology.
Disruption of Nonsense-Mediated mRNA Decay (NMD)
eRF3a plays a role in nonsense-mediated mRNA decay (NMD), a crucial surveillance mechanism that eliminates mRNAs containing premature termination codons (PTCs).[9][10][18][19] eRF3a interacts with the NMD factor UPF1 as part of the SURF (SMG1-UPF1-eRF1-eRF3) complex.[4][5][7][17] Degradation of eRF3a can, therefore, disrupt NMD, leading to the stabilization of aberrant transcripts. Interestingly, depletion of eRF3a has been shown to globally derepress the expression of mRNAs containing upstream open reading frames (uORFs).[9][18]
Induction of Apoptosis
Evidence suggests that eRF3a is also involved in the regulation of apoptosis. In response to DNA damage, eRF3a can be cleaved by caspases, suggesting its participation in the apoptotic cascade.[20] Furthermore, decreased eRF3a expression has been associated with estrogen-induced apoptosis in breast cancer cells.[21]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of eRF3a degradation.
| Parameter Measured | Experimental System | Result of eRF3a Depletion | Reference |
| Cell Cycle Distribution | HCT116 cells | ~20% increase in the G1 phase cell population | [1] |
| Global Translation Rate | HCT116 cells | Two-fold decrease in the rate of amino acid incorporation | [1] |
| Stop Codon Readthrough | Human 293 cells with lacZ reporter | Significant increase in readthrough at a premature UAG codon | [13][14] |
| eRF1 Protein Levels | Human 293 cells | Reduction in the intracellular level of eRF1 protein | [1][13][14] |
| Small Molecule | Cell Line | Effect on eRF1 Levels | Reference |
| CC-885 and CC-90009 | HDQ-P1 cells | Reduction to ~25% of control levels | [17] |
Key Experimental Protocols
This section provides an overview of the methodologies used to study the biological consequences of eRF3a degradation.
siRNA-Mediated Knockdown of eRF3a
-
Objective: To specifically reduce the expression of eRF3a in cultured cells.
-
Methodology:
-
Cell Culture: Human cell lines (e.g., HCT116, HEK293) are cultured under standard conditions.
-
siRNA Transfection: Cells are transfected with short interfering RNAs (siRNAs) specifically targeting the eRF3a mRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., lipofectamine).
-
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Validation: The efficiency of knockdown is confirmed by Western blotting to assess eRF3a protein levels and/or qRT-PCR to measure eRF3a mRNA levels.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cell Harvesting: Following eRF3a knockdown, cells are harvested by trypsinization.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Protein Expression Analysis
-
Objective: To detect and quantify the levels of specific proteins (e.g., eRF3a, eRF1, phospho-4E-BP1, phospho-S6K1).
-
Methodology:
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Pulse-Chase Analysis for Protein Stability
-
Objective: To measure the half-life of a protein.
-
Methodology:
-
Metabolic Labeling (Pulse): Cells are incubated with a medium containing radiolabeled amino acids (e.g., 35S-methionine/cysteine) for a short period to label newly synthesized proteins.
-
Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled amino acids.
-
Time Course: Cells are harvested at different time points during the chase period.
-
Immunoprecipitation: The protein of interest is immunoprecipitated from the cell lysates using a specific antibody.
-
Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radioactivity in the protein band at each time point is quantified to determine the rate of degradation and the protein's half-life.
-
Visualizing the Pathways and Workflows
Signaling and Degradation Pathways
Caption: Consequences of eRF3a degradation on the mTOR signaling pathway.
Caption: Regulation of translation termination by the eRF1-eRF3a complex.
Experimental Workflow
Caption: Workflow for analyzing the effects of eRF3a knockdown.
Conclusion and Future Directions
The degradation of eRF3a has profound and pleiotropic effects on cellular function, extending far beyond its canonical role in translation termination. The intricate connections between eRF3a, cell cycle control, and cancer biology make it a compelling area for further investigation and a promising target for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms that govern eRF3a degradation, identifying the full spectrum of cellular processes regulated by eRF3a, and exploring the therapeutic potential of modulating eRF3a stability in various disease contexts. This technical guide serves as a foundational resource for professionals dedicated to unraveling the complexities of eRF3a biology and harnessing this knowledge for the advancement of human health.
References
- 1. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eukaryotic peptide chain release factor GTP-binding subunit ERF3A (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Divergent effects of translation termination factor eRF3A and nonsense-mediated mRNA decay factor UPF1 on the expression of uORF carrying mRNAs and ribosome protein genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Studies on human eRF3-PABP interaction reveal the influence of eRF3a N-terminal glycin repeat on eRF3-PABP binding affinity and the lower affinity of eRF3a 12-GGC allele involved in cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Divergent effects of translation termination factor eRF3A and nonsense-mediated mRNA decay factor UPF1 on the expression of uORF carrying mRNAs and ribosome protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of the initiation of mRNA decay: role of eRF3 family G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for PROTAC erf3a Degrader-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of PROTAC erf3a Degrader-1. This document outlines the mechanism of action, detailed experimental protocols for key assays, and data presentation guidelines.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1).[1][2] By hijacking the body's natural ubiquitin-proteasome system, this PROTAC offers a novel therapeutic strategy for cancers where eRF3a is implicated, such as prostate, ovarian, liver, cervical, leukemia, and breast cancers.[1][2] this compound has been shown to inhibit the proliferation of cancer cell lines, including 22Rv1.[1][2]
Proteolysis-targeting chimeras (PROTACs) are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5][6] This degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, which can lead to a more profound and sustained biological response.[3][4]
Data Presentation
Quantitative data from experiments with this compound should be summarized for clear interpretation and comparison.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value |
| 22Rv1 | Cell Proliferation | IC50 | Data not available in search results |
| Various | Protein Degradation | DC50 | Data not available in search results |
| Various | Protein Degradation | Dmax | Data not available in search results |
Note: Specific quantitative values for IC50, DC50, and Dmax for this compound are not available in the provided search results. Researchers should determine these values experimentally.
Signaling Pathway and Mechanism of Action
This compound functions by inducing the proximity of eRF3a to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of eRF3a by the proteasome. The degradation of eRF3a disrupts protein translation termination, which can inhibit cancer cell proliferation.
References
- 1. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC eRF3a Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC eRF3a Degrader-1 in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for assessing its activity, and presents illustrative data for its effects on cancer cell lines.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the eukaryotic translation termination factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). As a PROteolysis TArgeting Chimera (PROTAC), it functions by hijacking the cell's natural protein disposal machinery. The molecule consists of a ligand that binds to eRF3a, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of eRF3a, marking it for degradation by the 26S proteasome.
eRF3a is a crucial component of the translation termination complex and has been implicated in cell cycle progression and apoptosis.[1][2][3] Its overexpression has been linked to several types of cancer, making it an attractive therapeutic target.[1][3] this compound offers a novel approach to target this protein by inducing its degradation, thereby inhibiting cancer cell proliferation. This degrader has been noted to inhibit the proliferation of cancer cells, including the 22Rv1 prostate cancer cell line.[4][5]
Data Presentation
The following tables present illustrative quantitative data for the activity of this compound in the 22Rv1 prostate cancer cell line. This data is representative of typical results obtained from the experimental protocols outlined below.
Table 1: Degradation Profile of this compound in 22Rv1 Cells
| Parameter | Value | Treatment Time |
| DC₅₀ (eRF3a Degradation) | 50 nM | 24 hours |
| Dₘₐₓ (Maximum Degradation) | >90% | 24 hours |
DC₅₀ (Half-maximal degradation concentration) is the concentration of the degrader required to reduce the level of the target protein by 50%. Dₘₐₓ represents the maximum observed protein degradation.
Table 2: Anti-proliferative Activity of this compound in 22Rv1 Cells
| Parameter | Value | Treatment Time |
| IC₅₀ (Cell Viability) | 100 nM | 72 hours |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the degrader that inhibits cell proliferation by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PROTAC erf3a降解剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell Viability Assay with PROTAC eRF3a Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] PROTAC eRF3a Degrader-1 is a heterobifunctional molecule that specifically targets the eukaryotic translation release factor 3a (eRF3a), also known as GSPT1, for degradation.[4][5] eRF3a is a crucial component of the translation termination complex and is implicated in the mTOR signaling pathway, which regulates cell growth and proliferation.[6][7] Depletion of eRF3a has been shown to induce cell cycle arrest, making it a promising target for cancer therapy.[6] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays.
Mechanism of Action
This compound is comprised of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This tripartite complex formation brings eRF3a into close proximity with the E3 ligase, leading to the ubiquitination of eRF3a.[1][8] The polyubiquitinated eRF3a is then recognized and degraded by the 26S proteasome.[1] The degradation of eRF3a disrupts protein translation and downstream signaling pathways, ultimately inhibiting cancer cell proliferation.[4][6]
Signaling Pathway of eRF3a and PROTAC Action
The following diagram illustrates the simplified signaling pathway involving eRF3a and the mechanism of action for this compound.
Caption: eRF3a signaling pathway and PROTAC-mediated degradation.
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on the viability of the 22Rv1 prostate cancer cell line. Please note that these values are for illustrative purposes and may vary based on experimental conditions.
| Cell Line | Compound | Assay Type | Incubation Time (hours) | IC50 (nM) [Illustrative] |
| 22Rv1 | This compound | CCK-8 | 72 | 50 |
| 22Rv1 | Vehicle Control (DMSO) | CCK-8 | 72 | N/A |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the PROTAC.
-
Aspirate the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and CCK-8 only) from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell viability assay.
Caption: Workflow for the CCK-8 cell viability assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. CN117801051A - ä¸ç±»eRF3aé¶åèç½éè§£æºå¶æ²»ç人类è¿ç¤çè¯ç© - Google Patents [patents.google.com]
- 7. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Immunoprecipitation of eRF3a Following PROTAC Treatment
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Eukaryotic translation release factor 3a (eRF3a), also known as GSPT1, is a crucial component of the translation termination complex, where it forms a complex with eRF1 to mediate the stop codon recognition and nascent polypeptide release.[6][7][8] Beyond its canonical role, eRF3a is implicated in cell cycle progression, tumorigenesis, and the mTOR signaling pathway.[6][7] Its multifaceted roles make it an attractive therapeutic target in oncology.
This application note details a comprehensive protocol for the immunoprecipitation (IP) of eRF3a following treatment with an eRF3a-targeting PROTAC. The subsequent analysis by mass spectrometry allows for the confirmation of eRF3a degradation and the characterization of changes in its protein-protein interaction network, providing critical insights into the mechanism of action of the PROTAC and its downstream cellular effects.
Principle of the Method
The experimental workflow involves treating cultured cells with a specific eRF3a-targeting PROTAC or a negative control. Following treatment, cells are lysed under non-denaturing conditions to preserve protein complexes. eRF3a and its interacting partners are then selectively isolated from the cell lysate using an anti-eRF3a antibody immobilized on magnetic beads. The immunoprecipitated protein complexes are subsequently eluted and analyzed.
Quantitative analysis is typically performed using techniques such as Western blotting to confirm the degradation of eRF3a and co-immunoprecipitated partners, or more comprehensively by mass spectrometry (MS)-based proteomics to identify and quantify changes in the eRF3a interactome on a global scale.[9]
Data Presentation
Following immunoprecipitation and quantitative mass spectrometry analysis, the data can be presented to highlight the changes in protein interactions as a result of PROTAC-mediated eRF3a degradation. The table below represents expected results from a label-free quantification (LFQ) analysis of eRF3a IP-MS experiments in cells treated with an eRF3a-targeting PROTAC versus a vehicle control.
Table 1: Quantitative Analysis of eRF3a Interacting Proteins After PROTAC Treatment
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (PROTAC/Vehicle) | p-value | Biological Function |
| P15170 | GSPT1 | Eukaryotic peptide chain release factor GTP-binding subunit ERF3A | -3.5 | <0.001 | Bait Protein (Target of PROTAC) |
| P62491 | ETF1 | Eukaryotic peptide chain release factor 1 | -2.8 | <0.005 | Translation Termination |
| P62280 | PABPC1 | Polyadenylate-binding protein 1 | -1.9 | <0.01 | mRNA stability, Translation |
| Q9BVC4 | UPF1 | Regulator of nonsense transcripts 1 | 0.2 | >0.05 | Nonsense-Mediated mRNA Decay |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | -1.5 | <0.05 | Cell Growth, Proliferation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | >0.05 | Cytoskeleton (Non-specific binder) |
Note: This table contains representative data. Actual results may vary based on the specific PROTAC molecule, cell line, and experimental conditions.
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MV4-11, HEK293T) at an appropriate density in 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
PROTAC Preparation: Prepare stock solutions of the eRF3a-targeting PROTAC and a negative control (e.g., an inactive epimer of the E3 ligase ligand) in DMSO.
-
Treatment: Treat the cells with the desired concentration of the eRF3a PROTAC (e.g., 100 nM) or the negative control for a specified period (e.g., 4, 8, or 24 hours). Include a vehicle-only (DMSO) control.
Cell Lysis
-
Harvesting: After treatment, place the dishes on ice and aspirate the media.
-
Washing: Wash the cells once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 1 mL of ice-cold IP Lysis/Wash Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay. For IP, it is recommended to use 1-2 mg of total protein per sample.
Immunoprecipitation of eRF3a
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of a high-affinity anti-eRF3a/GSPT1 antibody to the clarified (or pre-cleared) lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Bead Preparation: While the antibody is incubating, wash 30 µL of Protein A/G magnetic beads twice with 500 µL of IP Lysis/Wash Buffer.
-
Immunocomplex Capture: Add the washed beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
Elution and Sample Preparation for Mass Spectrometry
-
Elution: Resuspend the beads in 50 µL of 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5. Incubate at room temperature for 30 minutes with frequent agitation.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 1 hour at room temperature.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M. Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using C18 StageTips or equivalent.
-
Mass Spectrometry Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this application note.
Caption: Mechanism of eRF3a degradation by a PROTAC.
Caption: Experimental workflow for eRF3a immunoprecipitation.
References
- 1. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. uniprot.org [uniprot.org]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring DC50 and Dmax for PROTAC erf3a Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC erf3a Degrader-1 is a heterobifunctional molecule designed to selectively target the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1) for degradation.[1][2] This degrader consists of a ligand that binds to ERF3A, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination of ERF3A and its subsequent degradation by the proteasome.
ERF3A is a key protein involved in the termination of protein synthesis and has been implicated in the mTOR signaling pathway, cell cycle regulation, and tumorigenesis.[4][5][6] By degrading ERF3A, this compound has shown potential in inhibiting the proliferation of various cancer cells, including prostate, ovarian, liver, cervical, leukemia, and breast cancer.[1][2][3]
Accurate determination of the potency and efficacy of PROTACs is crucial for their development as therapeutic agents. The two key parameters used to characterize a PROTAC's activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[7] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. Dmax is the maximum percentage of protein degradation that can be achieved, reflecting the efficacy of the degrader.[7]
This document provides detailed protocols for measuring the DC50 and Dmax of this compound using two common methods: Western blotting and a HiBiT-based lytic assay.
Signaling Pathway and Mechanism of Action
This compound operates by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the ERF3A protein. The degrader facilitates the formation of a ternary complex between ERF3A and the E3 ubiquitin ligase Cereblon (CRBN). This proximity enables the transfer of ubiquitin molecules to ERF3A, marking it for recognition and degradation by the 26S proteasome. The degradation of ERF3A disrupts its role in translation termination and can inhibit downstream signaling pathways, such as the mTOR pathway, leading to cell cycle arrest and reduced cell proliferation.[4]
Caption: Mechanism of action of this compound and its downstream effects.
Experimental Protocols
Two common methods for quantifying protein degradation are provided below. Western blotting is a traditional, widely used technique, while the HiBiT assay offers a more high-throughput and sensitive alternative.[8][9][10]
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to determine the DC50 and Dmax of this compound by quantifying ERF3A protein levels using Western blotting.
Caption: Experimental workflow for DC50 and Dmax determination using Western blotting.
Materials:
-
Cell Line: A suitable cell line expressing ERF3A (e.g., 22Rv1 prostate cancer cells).[1][2][3]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels and Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.[8]
-
Primary Antibodies: Anti-ERF3A and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. Replace the medium in the wells with the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERF3A and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ERF3A band intensity to the loading control band intensity for each sample.
-
-
Data Analysis:
-
Calculate the percentage of ERF3A remaining for each concentration relative to the vehicle control.
-
Plot the percentage of remaining ERF3A against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT-Based Lytic Assay for DC50 and Dmax Determination
This protocol describes a high-throughput method to measure ERF3A degradation using the HiBiT protein tagging system.[9][10][13] This requires a cell line where the endogenous ERF3A is tagged with the HiBiT peptide.
Caption: Experimental workflow for DC50 and Dmax determination using a HiBiT-based assay.
Materials:
-
Cell Line: A cell line with endogenously tagged HiBiT-ERF3A.
-
This compound: Stock solution in DMSO.
-
White, Opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-ERF3A expressing cells into white, opaque multi-well plates at an appropriate density. Allow cells to attach and grow overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted degrader to the wells, including a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions by mixing the LgBiT protein and substrate with the lytic buffer.
-
Add the lytic reagent to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for cell lysis and the luminescent signal to stabilize.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-ERF3A protein.
-
Calculate the percentage of ERF3A remaining for each concentration relative to the vehicle control.
-
Plot the percentage of remaining ERF3A (as a percentage of the luminescent signal) against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Data Presentation
The quantitative data for DC50 and Dmax values should be summarized in a clear and concise table for easy comparison across different experimental conditions or cell lines.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| 22Rv1 | 24 | Value | Value |
| Other Cell Line 1 | 24 | Value | Value |
| Other Cell Line 2 | 24 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion
The protocols described in this application note provide a framework for the accurate and reproducible measurement of the DC50 and Dmax of this compound. The choice between Western blotting and the HiBiT assay will depend on the specific experimental needs, with Western blotting offering a more traditional approach and the HiBiT assay providing a higher-throughput and more sensitive option. Careful execution of these protocols and accurate data analysis are essential for characterizing the potency and efficacy of this and other PROTAC degraders.
References
- 1. This compound | PROTAC erf3a降解剂 | MCE [medchemexpress.cn]
- 2. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. promega.com [promega.com]
In Vivo Studies Using PROTAC erf3a Degrader-1: Current Landscape and Representative Protocols
Application Notes
Introduction to PROTAC erf3a Degrader-1
This compound is a Proteolysis Targeting Chimera designed to induce the degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1). By hijacking the body's own ubiquitin-proteasome system, this molecule is designed to selectively eliminate the eRF3a protein, thereby inhibiting cancer cell proliferation in various cancer types, including prostate, ovarian, liver, cervical, leukemia, and breast cancer[1][2]. The molecule consists of a ligand that binds to the target protein (eRF3a), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN)[2].
Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein (eRF3a), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of the target protein within the cell. This event-driven pharmacology allows for a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target proteins[6].
Figure 1: Mechanism of Action for this compound.
Preclinical In Vivo Objectives
When evaluating a novel PROTAC like erf3a Degrader-1 in animal models, the primary objectives are:
-
Pharmacokinetics (PK): To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is critical for establishing an effective dosing regimen.
-
Pharmacodynamics (PD): To confirm target engagement and degradation in the tissue of interest (e.g., tumor). This involves measuring the levels of eRF3a protein and downstream biomarkers.
-
Efficacy: To assess the anti-tumor activity of the degrader in relevant cancer models, such as xenografts or patient-derived xenografts (PDXs).
-
Safety and Tolerability: To evaluate potential on-target and off-target toxicities at efficacious doses.
Experimental Protocols
Murine Xenograft Model for Efficacy and PD Studies
This protocol describes a general workflow for assessing the in vivo efficacy of a PROTAC degrader in a subcutaneous xenograft model.
Figure 2: Experimental workflow for a xenograft study.
Materials:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
-
Cell Line: A relevant cancer cell line expressing eRF3a (e.g., 22Rv1 prostate cancer cells)[2].
-
This compound: Solubilized in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Equipment: Calipers, analytical balance, gavage needles, surgical tools.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer this compound via the determined route (e.g., oral gavage) at various dose levels (e.g., 10, 30, 100 mg/kg) and schedules (e.g., daily, twice daily). A vehicle-only group serves as the control.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Record body weights as a measure of general toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach the predetermined size limit, or after a set duration.
-
Tissue Collection: At the study's end, collect tumor tissue and other relevant organs. A portion of the tissue should be snap-frozen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Pharmacodynamic (PD) Analysis Protocol
Objective: To quantify the degradation of eRF3a in tumor tissue following treatment.
a) Western Blot
-
Homogenize snap-frozen tumor samples in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for eRF3a. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.
-
Incubate with a secondary antibody conjugated to HRP.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software.
b) Immunohistochemistry (IHC)
-
Embed formalin-fixed tissues in paraffin (B1166041) and section them.
-
Perform antigen retrieval on the tissue slides.
-
Incubate with a primary antibody against eRF3a.
-
Apply a labeled secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image the slides and perform semi-quantitative analysis (e.g., H-score) to assess protein expression levels and localization.
Quantitative Data Summary (Hypothetical Data)
The following tables represent the type of quantitative data that would be generated from the in vivo studies described above.
Table 1: In Vivo Efficacy in 22Rv1 Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| Degrader-1 | 10 | 875 ± 110 | 30% | +1.8 |
| Degrader-1 | 30 | 450 ± 95 | 64% | -0.5 |
| Degrader-1 | 100 | 200 ± 60 | 84% | -4.0 |
Table 2: Pharmacodynamic Analysis of eRF3a Degradation in Tumors
| Treatment Group (Oral, Single Dose) | Dose (mg/kg) | Time Point | eRF3a Protein Level (% of Vehicle) |
| Vehicle | - | 24h | 100 ± 12 |
| Degrader-1 | 30 | 8h | 45 ± 8 |
| Degrader-1 | 30 | 24h | 25 ± 6 |
| Degrader-1 | 30 | 48h | 55 ± 10 |
| Degrader-1 | 100 | 24h | 10 ± 4 |
Disclaimer: The protocols and data presented are representative and intended for guidance. Specific experimental details, including animal models, cell lines, dosing vehicles, and analytical methods, must be optimized for each specific PROTAC compound and research question. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for PROTAC eRF3a Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PROTAC eRF3a Degrader-1 (also known as Compound C63), a novel proteolysis-targeting chimera designed to induce the degradation of the eukaryotic translation release factor 3a (eRF3a). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein eRF3a, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] By degrading eRF3a, this PROTAC disrupts translation termination and can inhibit the proliferation of cancer cells.[4][5] It is composed of a ligand that binds to eRF3a, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[4]
Physicochemical Properties and Solubility
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Product Name | This compound (Compound C63) | [4] |
| CAS Number | 3033871-19-8 | [4][6] |
| Molecular Formula | C₄₄H₅₂N₆O₆ | [6] |
| Molecular Weight | 760.92 g/mol | [6] |
| Target | eRF3a (GSPT1) | [5] |
| E3 Ligase Recruited | Cereblon (CRBN) | [4] |
| Appearance | Provided by manufacturer | |
| Purity | >98% (typically) | |
| Storage | Store at -20°C, protect from light. | [6] |
Preparation and Handling
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 60 mg/mL (≥ 78.85 mM) | Ultrasonic treatment may be required. | [6] |
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
| Desired Stock Concentration | Volume of DMSO to dissolve 1 mg | Volume of DMSO to dissolve 5 mg |
| 1 mM | 1.3142 mL | 6.5710 mL |
| 5 mM | 0.2628 mL | 1.3142 mL |
| 10 mM | 0.1314 mL | 0.6571 mL |
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 1 mg of this compound.
-
Add 131.4 µL of high-purity DMSO to the vial.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of eRF3a.[1][2] The degrader forms a ternary complex with eRF3a and the CRBN E3 ligase, leading to the polyubiquitination of eRF3a.[4] This marks eRF3a for recognition and degradation by the 26S proteasome.[1]
The degradation of eRF3a disrupts its canonical role in translation termination.[7][8][9] Furthermore, eRF3a depletion has been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[10] This inhibition of mTOR signaling can lead to a G1 phase cell cycle arrest.[10]
Experimental Protocols
Assessment of eRF3a Degradation by Western Blot
This protocol outlines the steps to measure the degradation of eRF3a in cultured cells following treatment with this compound.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eRF3a (GSPT1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-eRF3a and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the eRF3a signal to the loading control.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric MTT assay.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader (luminometer or spectrophotometer)
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a DMSO vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No eRF3a degradation observed | Inactive compound | Verify compound integrity. |
| Low cell permeability | Use a different cell line or optimize treatment conditions. | |
| Inappropriate concentration or time point | Perform a dose-response and time-course experiment. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and number of washes. |
| Non-specific antibody binding | Use a different antibody or optimize antibody concentration. | |
| Variable cell viability results | Inconsistent cell seeding | Ensure uniform cell seeding density. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate. |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. uniprot.org [uniprot.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and PROTAC Degradation of eRF3a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a crucial protein involved in the termination of protein synthesis.[1][2] Beyond its canonical role, eRF3a is implicated in cell cycle regulation, particularly the G1 to S phase transition, and is intertwined with key cellular signaling pathways such as mTOR and GSK-3β.[3][4] Given its multifaceted roles, eRF3a has emerged as a protein of interest in various research and therapeutic contexts.
This document provides a detailed comparison of two powerful technologies for downregulating eRF3a: lentiviral-mediated short hairpin RNA (shRNA) knockdown and Proteolysis Targeting Chimera (PROTAC) mediated degradation. We present a head-to-head comparison of their mechanisms, efficacy, and experimental workflows, supported by representative data and detailed protocols to guide researchers in selecting the most appropriate method for their specific experimental needs.
Technology Overview
Lentiviral shRNA Knockdown: This method utilizes a viral vector to deliver a genetic sequence encoding a short hairpin RNA that is complementary to the eRF3a mRNA.[5] Once transcribed within the cell, the shRNA is processed by the RNA-induced silencing complex (RISC), leading to the cleavage and subsequent degradation of the target eRF3a mRNA. This prevents the translation of eRF3a protein.[6]
PROTAC-mediated Degradation: PROTACs are heterobifunctional small molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] An eRF3a-targeting PROTAC consists of a ligand that binds to eRF3a, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This proximity induces the ubiquitination of eRF3a, marking it for degradation by the proteasome.[1]
Comparative Data Presentation
The following tables summarize the key quantitative and qualitative differences between lentiviral shRNA knockdown and PROTAC-mediated degradation of eRF3a. Note: The quantitative values presented are representative of typical outcomes for each technology and may vary depending on the specific experimental conditions, cell type, and reagents used.
Table 1: Quantitative Performance Comparison
| Parameter | Lentiviral shRNA Knockdown of eRF3a | PROTAC-mediated Degradation of eRF3a |
| Target Level | mRNA | Protein |
| Typical Efficacy | 70-90% reduction in mRNA/protein levels[7] | >90% protein degradation (Dmax)[8] |
| Onset of Effect | Slower (24-72 hours to observe protein reduction)[9] | Rapid (protein degradation within hours)[10] |
| Duration of Effect | Long-term/stable (with selection)[2] | Transient (dependent on compound presence and protein resynthesis) |
| Potency Metric | N/A (viral titer/MOI determines efficiency) | DC50 (concentration for 50% degradation)[11] |
| Typical Potency | N/A | Nanomolar to low micromolar range[12] |
Table 2: Qualitative Feature Comparison
| Feature | Lentiviral shRNA Knockdown of eRF3a | PROTAC-mediated Degradation of eRF3a |
| Mechanism | Post-transcriptional gene silencing | Post-translational protein degradation |
| Reversibility | Irreversible (stable integration) | Reversible upon compound withdrawal |
| Mode of Action | Stoichiometric (within RISC) | Catalytic (one PROTAC can degrade multiple protein molecules) |
| Off-Target Effects | Can have off-target mRNA silencing due to sequence homology.[13] | Potential for off-target protein degradation.[14] |
| Therapeutic Relevance | Gene therapy applications | Small molecule drug development |
| Experimental Control | Stable cell line generation | Dose- and time-dependent control |
Signaling Pathways and Experimental Workflows
eRF3a Signaling Pathways
eRF3a is a central node in several critical cellular processes. The diagrams below illustrate its role in translation termination and its intersection with the mTOR and GSK-3β signaling pathways.
Caption: eRF3a in the process of translation termination.
Caption: Involvement of eRF3a in mTOR and GSK-3β signaling pathways.
Experimental Workflows
The following diagrams outline the typical experimental workflows for achieving and validating eRF3a downregulation using lentiviral shRNA and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. qiagen.com [qiagen.com]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. genecards.org [genecards.org]
- 12. Monte Rosa Therapeutics divulges new GSPT1/CRBN interaction inducers for cancer | BioWorld [bioworld.com]
- 13. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Ternary Complex Formation Assay of eRF3a PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Eukaryotic peptide chain release factor GTP-binding subunit eRF3a (also known as GSPT1) is a crucial component of the translation termination complex and has been implicated in various cancers.[1] Consequently, developing PROTACs to target eRF3a for degradation presents a promising anti-cancer strategy.[1][2] A critical step in the development of effective eRF3a PROTACs is the characterization of the ternary complex, as its stability and formation efficiency are often correlated with degradation potency.
These application notes provide an overview and detailed protocols for various biophysical and biochemical assays to quantify the formation and stability of the eRF3a-PROTAC-E3 ligase ternary complex. The primary E3 ligase recruited for GSPT1 degradation in many current PROTAC designs is Cereblon (CRBN).[3][4][5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action for eRF3a degradation and a general workflow for assessing ternary complex formation.
Caption: PROTAC-mediated degradation of eRF3a via the Ubiquitin-Proteasome System.
Caption: General experimental workflow for ternary complex formation assays.
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following tables summarize key quantitative parameters that can be determined from the described assays. These values are essential for comparing the efficacy of different PROTAC molecules.
Table 1: Equilibrium Dissociation Constants (KD) and Cooperativity
| PROTAC Compound | Binary KD (PROTAC to eRF3a) (nM) | Binary KD (PROTAC to E3 Ligase) (nM) | Ternary KD (nM) | Cooperativity (α) | Assay Method |
| Example eRF3a PROTAC | 50 | 100 | 10 | 10 | SPR |
| Literature Example (MZ1) | 1 (to Brd4BD2) | 29 (to VHL) | N/A | Positive | SPR, ITC[7] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for one protein to the ternary KD of the PROTAC for the same protein in the presence of the other. An α > 1 indicates positive cooperativity.
Table 2: Kinetic Parameters of Ternary Complex Formation
| PROTAC Compound | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Half-life (t1/2) (s) | Assay Method |
| Example eRF3a PROTAC | 1 x 105 | 1 x 10-3 | 693 | SPR |
| Literature Example (MZ1) | Variable | Variable | Correlates with degradation | SPR[8] |
Table 3: Cellular Degradation Potency
| PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line |
| Literature Example (MRANK-103-005-1) | 1.3 | N/A | HEK-293[9] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments to characterize the eRF3a-PROTAC-E3 ligase ternary complex are provided below. These protocols are based on established methods for other PROTAC systems and can be adapted for eRF3a.
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are brought into close proximity upon formation of the ternary complex, generating a chemiluminescent signal.
Materials:
-
Purified recombinant human eRF3a (GSPT1) with an affinity tag (e.g., GST or His-tag).
-
Purified recombinant human E3 ligase complex (e.g., CRBN/DDB1) with a different affinity tag (e.g., FLAG-tag).
-
eRF3a PROTAC.
-
AlphaLISA Donor and Acceptor beads corresponding to the affinity tags (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads).
-
AlphaLISA Assay Buffer.
-
384-well white OptiPlates.
-
Plate reader capable of AlphaLISA detection.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the eRF3a PROTAC in AlphaLISA Assay Buffer. Prepare solutions of eRF3a and the E3 ligase complex at the desired concentrations in the same buffer.
-
Assay Plate Setup: To a 384-well plate, add the eRF3a protein, the E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate for 60 minutes. Then, add the AlphaLISA Donor beads and incubate for 30-60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal intensity is proportional to the amount of ternary complex formed.[7][10][11][12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET measures the energy transfer between a donor fluorophore and an acceptor fluorophore when in close proximity. The formation of the ternary complex brings the tagged proteins and their corresponding labeled antibodies together, resulting in a FRET signal.
Materials:
-
Purified, tagged eRF3a and E3 ligase (e.g., GST-eRF3a and His-CRBN).
-
eRF3a PROTAC.
-
Terbium (Tb)-labeled anti-tag antibody (donor, e.g., anti-GST-Tb).
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-His-FITC).
-
TR-FRET Assay Buffer.
-
Low-volume 384-well black plates.
-
TR-FRET enabled plate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the eRF3a PROTAC. Prepare solutions of eRF3a, E3 ligase, and the labeled antibodies in TR-FRET Assay Buffer.
-
Assay Reaction: In a 384-well plate, combine the eRF3a protein, E3 ligase complex, and PROTAC dilutions.
-
Antibody Addition: Add the donor and acceptor labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Signal Measurement: Read the plate using a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay. The ratio of acceptor to donor emission indicates the extent of ternary complex formation.[13][14][15][16][17]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This allows for the determination of binding affinity (KD) and kinetics (kon, koff).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified eRF3a and E3 ligase.
-
eRF3a PROTAC.
-
SPR running buffer.
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the eRF3a PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.
-
In a separate experiment, inject a series of concentrations of the PROTAC over immobilized eRF3a.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of eRF3a and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the binding of the eRF3a-PROTAC binary complex to the E3 ligase, allowing for the determination of the ternary complex affinity and kinetics.[18][19][20][21][22]
-
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to calculate KD, kon, and koff values for both binary and ternary interactions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter.
-
Purified eRF3a and E3 ligase.
-
eRF3a PROTAC.
-
Dialysis buffer.
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine their binary binding parameters.
-
Titrate the PROTAC into a solution of eRF3a.
-
-
Ternary Titration:
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for each interaction. The cooperativity can be calculated from the binary and ternary binding affinities.
Conclusion
The formation of a stable ternary complex is a prerequisite for the efficient degradation of eRF3a by a PROTAC. The assays described in these application notes provide a comprehensive toolkit for researchers to quantify the key parameters of ternary complex formation, including affinity, kinetics, and thermodynamics. By employing these techniques, researchers can effectively screen and optimize eRF3a PROTACs, accelerating the development of novel therapeutics for cancer and other diseases where eRF3a is a key driver.
References
- 1. CN117801051A - Medicine for treating human tumor by eRF3a targeting protein degradation mechanism - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New GSPT1/CSNK1A1 degradation inducers disclosed in Mindrank patent | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. genecards.org [genecards.org]
- 9. Mindrank describes new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. AlphaLISA Assay General Protocol [bio-protocol.org]
- 13. dcreport.org [dcreport.org]
- 14. poly-dtech.com [poly-dtech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Molecular Devices Support Portal [support.moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. nicoyalife.com [nicoyalife.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. youtube.com [youtube.com]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Troubleshooting & Optimization
Troubleshooting PROTAC erf3a Degrader-1 experiments
Welcome to the technical support center for PROTAC eRF3a Degrader-1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experiments.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule designed to induce the selective, intracellular degradation of the eukaryotic peptide chain release factor GTP-binding subunit eRF3a (also known as GSPT1). It achieves this by hijacking the body's natural ubiquitin-proteasome system (UPS). The molecule consists of a ligand that binds to eRF3a and another ligand that recruits an E3 ubiquitin ligase (typically Cereblon or VHL), connected by a linker. This ternary complex formation (eRF3a–Degrader–E3 Ligase) facilitates the polyubiquitination of eRF3a, marking it for degradation by the 26S proteasome.
eRF3a is a crucial component of the translation termination complex and has been implicated in cell cycle progression through the mTOR signaling pathway.[1][2][3][4] Its degradation can lead to cell cycle arrest and inhibition of proliferation in cancer cells.[1][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Q1: I am not observing any degradation of my target protein, eRF3a. What should I do?
A: Lack of degradation is a common issue with several potential causes. Follow this troubleshooting workflow:
-
Compound Integrity: Ensure your PROTAC stock solution is at the correct concentration and has not degraded. Assess its stability in your cell culture medium over the course of the experiment.
-
Cellular System: Confirm that your cell line expresses both the target protein (eRF3a) and the recruited E3 ligase (e.g., Cereblon) at sufficient levels via Western blot or qPCR. Use cells at a consistent and low passage number, as cellular machinery can change over time.[6]
-
Cell Permeability: PROTACs can be large molecules with poor membrane permeability.[6] Consider performing a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm intracellular target engagement.[6]
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex.[7] If the complex is unstable or has poor geometry, ubiquitination will be inefficient. This may require biophysical assays (e.g., TR-FRET) to measure complex formation or a redesign of the PROTAC's linker.[6][7]
-
Ubiquitination: The ternary complex must be in a productive conformation for the E3 ligase to ubiquitinate the target. Perform an in-cell ubiquitination assay to determine if eRF3a is being ubiquitinated.[6]
Q2: My protein degradation decreases at higher concentrations of the PROTAC. Is this expected?
A: Yes, this is a well-documented phenomenon known as the "hook effect".[6][7] At excessively high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-eRF3a or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[6]
-
Solution: Always perform a wide dose-response curve to identify the optimal concentration range and observe the characteristic bell-shaped curve. Test your PROTAC at lower concentrations (e.g., nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[6][7]
Q3: The PROTAC is showing high levels of cytotoxicity unrelated to eRF3a degradation. What could be the cause?
A: Cytotoxicity can arise from several factors:
-
Off-Target Effects: The PROTAC may be degrading other essential proteins. This can be due to a non-selective warhead or the linker presenting other proteins to the E3 ligase.[6] Consider proteomic studies to identify off-targets.
-
Compound Formulation: The vehicle used to dissolve the PROTAC (e.g., DMSO) can be toxic at high concentrations. Ensure your vehicle control group uses the same final concentration of the solvent and that it does not exceed recommended levels (typically ≤0.1%).[8]
-
Exaggerated On-Target Toxicity: Degrading eRF3a may be inherently toxic to your specific cell line. eRF3a is involved in fundamental processes, and its removal could lead to cell death.[1][3] Conduct time-course experiments and correlate the onset of toxicity with the timing of eRF3a degradation.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results often stem from variability in experimental conditions.
-
Cell Culture Conditions: Standardize your cell culture practices. Use cells within a narrow passage number range, ensure consistent seeding densities, and monitor cell confluency, as the efficiency of the ubiquitin-proteasome system can be affected by cell health and density.[6]
-
Reagent Preparation: Prepare fresh serial dilutions of the PROTAC for each experiment from a validated stock solution.
-
Standardized Protocols: Adhere strictly to the same incubation times, antibody concentrations, and washing steps for all experiments.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). Below are representative data for this compound in various cancer cell lines after a 24-hour treatment.
| Cell Line | Cancer Type | eRF3a DC50 (nM) | eRF3a Dmax (%) | Cell Viability IC50 (nM, 72h) |
| 22Rv1 | Prostate Cancer | 8.5 | >90 | 15.2 |
| HCT116 | Colon Cancer | 12.3 | >95 | 21.7 |
| HeLa | Cervical Cancer | 25.1 | >85 | 45.8 |
| A549 | Lung Cancer | 30.8 | >80 | 60.1 |
Note: These values are for illustrative purposes and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Western Blot for eRF3a Degradation
This protocol details the quantification of eRF3a protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-eRF3a, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[8]
-
Sample Preparation & SDS-PAGE:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against eRF3a and a loading control (e.g., GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection & Analysis:
Protocol 2: Determination of DC50 and Dmax
This protocol uses the data from the Western blot experiment to calculate degradation parameters.
Methodology:
-
Perform Western Blot: Follow Protocol 1, using a wide range of PROTAC concentrations (e.g., 10-12 concentrations in a serial dilution).
-
Quantify Band Intensity: Perform densitometry on the Western blot bands. For each concentration, calculate the normalized eRF3a level by dividing the eRF3a band intensity by the corresponding loading control band intensity.
-
Calculate Percent Degradation: Express the results as a percentage of the vehicle control.
-
% Protein Remaining = (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control) * 100
-
-
Plot Data: Plot the % Protein Remaining against the logarithm of the PROTAC concentration.
-
Non-linear Regression: Use software (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC50 value.
-
Determine Dmax: The Dmax is the maximum percentage of protein degradation observed, which corresponds to the bottom plateau of the dose-response curve.
-
Dmax = 100 - Bottom Plateau (%)
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of eRF3a degradation on cell proliferation and viability.
Materials:
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium in a 96-well plate.[11]
-
PROTAC Treatment: The next day, add 10 µL of 10x concentrated serial dilutions of the PROTAC to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[12]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[12]
Protocol 4: In-Cell Ubiquitination Assay (IP-Western)
This protocol determines if eRF3a is ubiquitinated in response to PROTAC treatment.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer
-
Anti-eRF3a antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a short duration (e.g., 1-4 hours). In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells using a suitable IP lysis buffer containing protease inhibitors and deubiquitinase inhibitors (DUBs).
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the cleared lysates with an anti-eRF3a antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blot as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination.
-
You can re-probe the same membrane with an anti-eRF3a antibody to confirm the successful immunoprecipitation of the target protein.
-
References
- 1. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to avoid the hook effect with PROTAC erf3a Degrader-1
Welcome to the technical support center for PROTAC ERF3A Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel degrader. Here you will find answers to frequently asked questions and detailed protocols to help you navigate potential challenges, with a particular focus on avoiding the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a common phenomenon observed with PROTACs where, paradoxically, increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein, ERF3A.[1][2] This results in a bell-shaped dose-response curve, which can be misleading if not properly characterized.[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[2] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein (ERF3A), the PROTAC, and an E3 ligase.[4][5] When the PROTAC is in excess, it can independently bind to either ERF3A or the E3 ligase, creating ERF3A-PROTAC and E3 ligase-PROTAC binary complexes.[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4][6]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range should I expect to see the hook effect with this compound?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[7] Generally, it is often observed at micromolar (µM) concentrations, but it is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration window for ERF3A degradation and the onset of the hook effect.[2]
Q5: I am not observing any degradation of ERF3A at any concentration. What could be the issue?
A5: If you do not observe any degradation, consider the following troubleshooting steps:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[1] Confirm that your cell line is suitable for this type of experiment.
-
E3 Ligase Expression: The recruited E3 ligase must be expressed in your cell line.[1] You can confirm its presence via Western blot or qPCR.
-
Compound Integrity: Ensure that your this compound has been stored correctly and has not degraded. It is always best to prepare fresh stock solutions.
-
Western Blot Optimization: Review your Western blot protocol for potential issues such as antibody concentration, transfer efficiency, or blocking conditions.
Troubleshooting Guides
Problem 1: The dose-response curve for ERF3A degradation is bell-shaped.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For all future experiments, use concentrations at or below this optimal level.
-
Problem 2: Weak or no ternary complex formation is observed in biophysical assays (e.g., SPR, BLI, ITC).
-
Likely Cause: Imbalanced binding affinities or steric hindrance.
-
Troubleshooting Steps:
-
Assess Binary Binding Affinities: Measure the binding affinities of this compound to ERF3A and the E3 ligase independently. A significant imbalance can favor the formation of binary complexes.
-
Evaluate Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is crucial for stabilizing the ternary complex and can help mitigate the hook effect.[4]
-
Consider Linker Length: The linker connecting the ERF3A and E3 ligase ligands may not be optimal, leading to steric hindrance.
-
Experimental Protocols
Dose-Response Analysis of ERF3A Degradation by Western Blot
This protocol will help you determine the optimal concentration of this compound and identify the onset of the hook effect.
-
Cell Seeding: Plate your cells of interest in 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[1]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 and 24 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERF3A overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for ERF3A and the loading control.
-
Normalize the ERF3A band intensity to the loading control.
-
Plot the normalized ERF3A levels against the log of the this compound concentration to visualize the dose-response curve and identify the optimal concentration and the hook effect.
-
Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)
This protocol helps to confirm that this compound facilitates the formation of the ERF3A-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined from the dose-response analysis) or a vehicle control. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of ERF3A.[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against ERF3A (or an epitope tag if using an overexpressed system) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binding, and then elute the protein complexes.
-
Western Blotting: Analyze the eluted samples by Western blot using antibodies against ERF3A and the specific E3 ligase recruited by this compound. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
| PROTAC Concentration (nM) | Normalized ERF3A Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 75 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Illustrative Biophysical Parameters for this compound
| Parameter | Value |
| Binary Affinity (KD) | |
| ERF3A | 50 nM |
| E3 Ligase | 100 nM |
| Ternary Complex Affinity (KD) | 10 nM |
| Cooperativity (α) | 5 |
This table provides example data for the binding affinities and cooperativity, which are key determinants of PROTAC efficacy and the propensity for the hook effect.
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for ERF3A degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
Improving cell permeability of PROTAC erf3a Degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC erf3a Degrader-1. As a novel protein degrader targeting the eukaryotic translation termination factor 3a (eRF3a), optimizing its cellular activity is crucial for successful experimentation. A primary challenge for many Proteolysis Targeting Chimeras (PROTACs) is achieving efficient cell permeability due to their high molecular weight and large polar surface area.[1][2] This guide will address these specific challenges in the context of this compound.
Troubleshooting Guide
This section provides solutions to common issues encountered during experiments with this compound, focusing on problems related to cell permeability.
Question 1: I am not observing significant degradation of eRF3a in my cell-based assays, even at concentrations where the compound is biochemically active. What could be the problem?
Answer: A common reason for a discrepancy between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs like erf3a Degrader-1 are large molecules that often struggle to efficiently cross the cell membrane to reach their intracellular target.[1][2]
Here is a troubleshooting workflow to address this issue:
References
Technical Support Center: PROTAC erf3a Degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC erf3a Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional small molecule designed to induce the degradation of the eukaryotic peptide chain release factor subunit 3a (eRF3a), also known as GSPT1.[1][2] It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. The molecule simultaneously binds to eRF3a and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity induces the ubiquitination of eRF3a, tagging it for recognition and subsequent degradation by the 26S proteasome.[4][5][6] The degrader is then released to target another eRF3a protein.[5]
Q2: What are the expected on-target effects of eRF3a degradation?
eRF3a is a crucial component of the translation termination complex.[7][8] Its depletion has several significant downstream effects. Researchers should expect to observe:
-
Inhibition of the mTOR Pathway: Depletion of eRF3a leads to the hypophosphorylation of mTOR substrates like 4E-BP1 and S6K1, effectively inhibiting the mTOR signaling pathway.[7][9]
-
G1 Cell Cycle Arrest: As a consequence of mTOR pathway inhibition, cells treated with an eRF3a degrader are expected to arrest in the G1 phase of the cell cycle.[7][9]
-
Decreased Global Translation: The degradation of eRF3a can lead to a reduction in the overall rate of protein synthesis.[9]
Q3: What are the potential off-target effects of this compound?
The primary source of off-target effects from this compound stems from its use of a CRBN E3 ligase ligand, which is derived from thalidomide-like molecules (e.g., pomalidomide).[2][10] These ligands are known to independently induce the degradation of several zinc-finger (ZF) transcription factors.[10][11][12] Therefore, researchers should be aware of the potential for unintended degradation of proteins such as ZNF692, ZNF827, and others. It is critical to perform unbiased proteomics analysis to identify any such off-target degradation events.[3][13]
Q4: How can I assess the selectivity and identify off-targets of this compound?
A multi-step approach is recommended to evaluate the selectivity profile:
-
Global Proteomics: Employ mass spectrometry-based proteomics (e.g., using TMT or iTRAQ labeling) to get an unbiased, global view of protein level changes upon treatment with the degrader. This is the primary method for discovering unknown off-targets.[3][14][15]
-
Targeted Validation: Validate the findings from the global proteomics screen using a more targeted method. Western blotting is the most common approach to confirm the degradation of both the intended target (eRF3a) and any identified off-targets.[14][16]
-
Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to eRF3a inside the cell.[14][16] This helps to ensure that the observed degradation is a result of direct engagement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation of eRF3a is observed. | 1. Insufficient compound concentration or treatment time.2. Low expression of CRBN E3 ligase in the cell line.3. Poor cell permeability of the degrader.4. Issues with ternary complex formation. | 1. Perform a dose-response and time-course experiment (e.g., 0.01-10 µM for 4-24 hours).2. Verify CRBN expression levels in your cell model via Western Blot or qPCR.3. Assess cell permeability using a suitable assay.4. Confirm target engagement using CETSA.[14][16] |
| High cytotoxicity observed, not correlated with eRF3a degradation levels. | Off-target effects are likely causing toxicity. The CRBN ligand may be degrading essential proteins other than eRF3a.[10][11] | 1. Perform global proteomics (LC-MS/MS) to identify all proteins degraded by the compound.[3]2. Compare the proteomic profile to a negative control (e.g., a molecule with an inactive eRF3a binder but an active CRBN ligand).3. Reduce the concentration to a level that degrades eRF3a but minimizes toxicity. |
| Proteomics data reveals degradation of unexpected proteins (e.g., Zinc-Finger Proteins). | This is a known liability of CRBN-based PROTACs.[10][12] The degrader is causing unintended degradation of off-target proteins. | 1. Validate: Confirm the degradation of high-priority off-targets using an orthogonal method like Western Blot.[14]2. Quantify: Determine the DC50 (concentration for 50% degradation) for both the on-target and off-targets to establish a selectivity window.3. Rescue Experiment: If possible, use siRNA or CRISPR to knock down the off-target and see if the toxic phenotype is rescued. |
| Significant G1 cell cycle arrest and reduced protein synthesis are observed. | This is an expected on-target effect of eRF3a degradation, which inhibits the mTOR pathway.[7][9] | This is a confirmation of on-target activity. No troubleshooting is needed unless these effects are undesirable for your specific experimental goals. Correlate the magnitude of these effects with the level of eRF3a degradation. |
Quantitative Data Summary
The following tables present representative data for this compound. (Note: This data is illustrative for technical guidance purposes.)
Table 1: Selectivity Profile of this compound in 22Rv1 Cells (24h Treatment)
| Protein Target | Gene | DC50 (nM) | Dmax (%) | Comment |
| eRF3a (On-Target) | GSPT1 | 15 | >95% | Potent and efficacious on-target degradation. |
| ZNF692 | ZNF692 | 850 | ~60% | Common off-target for CRBN-based degraders.[10][11] |
| ZNF827 | ZNF827 | >2,500 | ~40% | Low-potency off-target degradation. |
| SRD5A3 | SRD5A3 | >10,000 | <10% | Minimal off-target activity observed.[1] |
| eRF3b | GSPT2 | >10,000 | <5% | High selectivity over the eRF3b isoform.[8] |
Table 2: Summary of Global Proteomics Analysis (22Rv1 cells, 1 µM Degrader-1, 24h)
| Protein | Gene | Log2 Fold Change (Treated/Control) | p-value | Classification |
| eRF3a | GSPT1 | -4.1 | <0.0001 | On-Target |
| ZNF692 | ZNF692 | -1.2 | <0.01 | Off-Target |
| RPS6 | RPS6 | -0.8 | <0.05 | Downstream Effect (mTOR pathway)[7] |
| EIF4EBP1 | EIF4EBP1 | -0.1 | n.s. | No change in protein level, but phosphorylation state is affected.[9] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) and allow them to adhere. Treat cells in triplicate with vehicle (DMSO) and a high concentration of this compound (e.g., 1 µM) for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest and wash the cells. Lyse the cells in a urea-based buffer and determine protein concentration using a BCA assay. Reduce, alkylate, and digest proteins into peptides overnight using Trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from each condition (vehicle and treated) with distinct isobaric tags according to the manufacturer's protocol.[14] Pool the labeled samples.
-
LC-MS/MS Analysis: Separate the pooled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Calculate the relative abundance of proteins in treated samples compared to the vehicle control. Proteins showing a statistically significant, dose-dependent decrease are considered potential off-targets.
Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
-
Sample Preparation: Treat cells with a range of concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against eRF3a, potential off-targets (e.g., ZNF692), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the degrader binds to its target in intact cells.[14][16]
-
Treatment: Treat intact cells with vehicle or this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble eRF3a remaining at each temperature by Western Blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature (a shift in the melting curve to the right) compared to the vehicle control.
References
- 1. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chempro-innovations.com [chempro-innovations.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
PROTAC erf3a Degrader-1 stability in cell culture media
Welcome to the Technical Support Center for PROTAC erf3a Degrader-1. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Important Note: As of December 2025, specific quantitative data on the stability of this compound in cell culture media, such as its half-life, is not publicly available in the reviewed literature. The information provided herein offers a comprehensive guide for researchers to determine the stability and troubleshoot experiments using this compound. This compound is an orally active PROTAC that has been shown to inhibit the proliferation of cancer cells such as 22Rv1 and is used in research for various cancers including prostate, ovarian, liver, cervical, leukemia, and breast cancer.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of a PROTAC in cell culture media can be influenced by two main factors:
-
Chemical Instability: PROTACs can be susceptible to hydrolysis under physiological conditions.[5] this compound utilizes a CRBN ligand, and some CRBN ligands, like thalidomide (B1683933) and its derivatives, contain moieties that can be unstable in aqueous solutions, potentially leading to a loss of activity.[5][6]
-
Metabolic Instability: Cell culture media containing serum can contain enzymes, such as esterases and other hydrolases, that can metabolize the PROTAC molecule.[5] The linker component of a PROTAC is often a site for metabolic modification.[5]
Q2: How can I determine the stability of this compound in my specific cell culture setup?
A2: To determine the stability, you can perform an in vitro stability assay. This typically involves incubating this compound in your complete cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact PROTAC at each time point can then be quantified using LC-MS/MS. This will allow you to calculate the half-life of the compound in your experimental conditions.
Q3: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
Q4: My cells are showing toxicity that doesn't correlate with the degradation of eRF3a. What could be the cause?
A4: This could be due to off-target effects. The PROTAC molecule could be degrading other proteins besides eRF3a, or the components of the PROTAC (the eRF3a ligand or the CRBN ligand) could have biological activities on their own. Pomalidomide-based CRBN ligands, for instance, are known to degrade other zinc-finger proteins.[7] To investigate this, you could use a non-degrading control compound or employ quantitative proteomics to get a global view of protein level changes upon treatment with this compound.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of eRF3a
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[2][8] If you suspect this, you can try to optimize the treatment conditions, such as extending the incubation time. |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to both the target and the E3 ligase individually, it may not efficiently bring them together.[2] The linker design is critical for this. While you cannot change the linker of this compound, you can ensure that the concentrations used are optimal by performing a thorough dose-response analysis. |
| Low Expression of CRBN E3 Ligase | The chosen cell line may not express sufficient levels of CRBN, the E3 ligase recruited by this compound.[2] You can check the expression level of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. |
| Instability of the PROTAC | The PROTAC may be degrading in the cell culture medium over the course of the experiment.[2] Assess the stability of the PROTAC in your media using an LC-MS/MS-based assay. If it is unstable, you may need to replenish the media with fresh PROTAC during the experiment. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes, inhibiting degradation.[2] Perform a wide dose-response curve, including lower nanomolar concentrations, to find the optimal concentration for degradation.[2] |
| Cell Health and Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency.[2] Standardize your cell culture conditions, use cells within a consistent passage number range, and seed at a consistent density.[2] |
Issue 2: Discrepancy Between Target Degradation and Phenotypic Effect
| Possible Cause | Recommended Solution |
| Off-Target Effects | The PROTAC may be degrading other proteins, or the ligands themselves may have biological activity.[7] Use quantitative proteomics to identify off-target degradation. Include control compounds, such as a non-degrading analog if available.[2] |
| Kinetics of Degradation vs. Cell Death | There may be a time lag between the degradation of the target protein and the resulting cellular phenotype.[7] Perform time-course experiments to measure both target degradation and the phenotypic outcome at multiple time points.[7] |
| Cellular Context | The dependence of cell viability on the target protein can vary between different cell lines.[7] Ensure that eRF3a is essential for the survival of your chosen cell line under your experimental conditions. |
Experimental Protocols
Protocol 1: Western Blot Analysis of eRF3a Degradation
This protocol outlines the steps to quantify the degradation of eRF3a in cultured cells after treatment with this compound.[6][9]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against eRF3a and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands.[1] Quantify the band intensities and normalize the eRF3a signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[6]
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Assess eRF3a Half-Life
A CHX chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[1][10] This can be used to see if this compound accelerates the degradation of eRF3a.
-
Cell Seeding and Treatment: Seed cells as for a Western blot. Treat one set of cells with this compound at its optimal degradation concentration and another set with vehicle (DMSO) for a predetermined time (e.g., 4 hours) to induce degradation.
-
CHX Addition: Add cycloheximide (CHX) to the media of all wells at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[11]
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Perform Western blotting for eRF3a and a loading control as described in Protocol 1 for each time point.
-
Data Analysis: Quantify the eRF3a band intensities at each time point, normalized to the loading control. Plot the percentage of remaining eRF3a protein (relative to the 0-hour time point) against time for both the vehicle-treated and PROTAC-treated cells. Determine the half-life (t½) of eRF3a under both conditions.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to eRF3a inside the cells.[12] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat cells in suspension or adherent plates with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fraction for the amount of eRF3a remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble eRF3a as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Example Data for eRF3a Degradation by this compound
| Concentration (nM) | % eRF3a Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 45 ("Hook Effect") |
Table 2: Example Data for eRF3a Half-Life from CHX Chase Assay
| Treatment | eRF3a Half-Life (hours) |
| Vehicle (DMSO) | 24 |
| This compound (100 nM) | 6 |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for assessing PROTAC stability and efficacy.
Caption: A logical guide for troubleshooting lack of degradation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC erf3a 降解剂-1 | this compound | CAS 3033871-19-8 | PROTAC erf3a降解剂 | 美国InvivoChem [invivochem.cn]
- 4. 丁香通-异常行为检测 [m.biomart.cn]
- 5. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PROTAC erf3a Degrader-1
Welcome to the technical support center for erf3a Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experiments with this PROTAC. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for erf3a Degrader-1 and what is the function of its target, eRF3a?
A1: PROTAC erf3a Degrader-1 is a heterobifunctional molecule designed to induce the selective degradation of the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as G1 to S phase transition 1, GSPT1). It works by hijacking the cell's natural ubiquitin-proteasome system.[1] The molecule consists of a ligand that binds to the target protein (eRF3a), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them.[1][2]
The target protein, eRF3a , is a GTPase that, in complex with eRF1, mediates the termination of protein synthesis (translation) when a ribosome encounters a stop codon.[3][4][5] It is primarily located in the cytoplasm and associated with the endoplasmic reticulum.[3][4] Depletion of eRF3a has been shown to induce a G1 cell cycle arrest.[6]
The intended mechanism for erf3a Degrader-1 is as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to both eRF3a and an E3 ligase inside the cell, forming a ternary complex.[7][8]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the eRF3a protein.
-
Proteasomal Degradation: The poly-ubiquitinated eRF3a is then recognized and degraded by the proteasome, leading to its selective removal from the cell.[1]
Q2: I'm not observing any degradation of eRF3a. What are the most common reasons for PROTAC failure?
A2: A lack of degradation is a common issue in PROTAC experiments. The problem can often be traced back to one or more key steps in the PROTAC's mechanism of action. Here is a logical workflow to troubleshoot the issue.
Key potential failure points include:
-
Poor Cell Permeability: PROTACs are large molecules, often with physicochemical properties that hinder their ability to cross the cell membrane and reach their intracellular targets.[9][10][11]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to eRF3a or the intended E3 ligase within the cell. The chosen E3 ligase may also not be expressed at sufficient levels in your experimental cell line.[9][12]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex, which is essential for degradation.[7][8] The linker design is critical for this step.[8]
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[9]
-
Experimental Conditions: Issues like compound instability in media, inconsistent cell health or passage number, or using a suboptimal concentration can all lead to failed experiments.[9][13]
Q3: My PROTAC works at low concentrations, but the degradation effect is lost at higher concentrations. What is happening?
A3: This phenomenon is known as the "hook effect" .[9][14] It is a characteristic feature of bifunctional molecules like PROTACs and results in a bell-shaped dose-response curve.[8][15]
At optimal concentrations, the PROTAC effectively bridges the target protein (eRF3a) and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (eRF3a-PROTAC or E3-PROTAC).[9][16] These binary complexes are non-productive for degradation and compete with the formation of the crucial ternary complex, leading to reduced efficacy.[14][17]
To mitigate the hook effect:
-
Perform a wide dose-response curve: Test your PROTAC at concentrations ranging from sub-nanomolar to high micromolar to identify the optimal concentration window for degradation and visualize the bell-shaped curve.[9][15]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results are often due to variability in experimental conditions. Key factors to control include:
-
Cell Health and Confluency: The efficiency of the ubiquitin-proteasome system can be affected by cell health. Always use cells within a consistent passage number range and seed them to achieve similar confluency at the time of treatment.[9]
-
Compound Stability: PROTACs can be unstable in cell culture media. Assess the stability of your compound over the time course of your experiment and always use freshly prepared solutions.[9][13]
-
Reagent Consistency: Ensure all reagents, including media, serum, and buffers, are from consistent lots.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing eRF3a Degradation
The first step in troubleshooting is to reliably measure the level of the target protein. Western blotting is the most common method for this.
Experimental Protocol: Dose-Response Analysis by Western Blot
This protocol helps determine the optimal concentration (and Dmax, the maximum degradation) of erf3a Degrader-1 and identify a potential hook effect.[15]
-
Cell Seeding: Plate your chosen cell line (e.g., HEK293, HCT116) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of erf3a Degrader-1 in complete cell culture medium. A recommended range is from 0.1 nM to 10 µM to capture the full dose-response curve.[15] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the degrader for a predetermined time, typically between 4 and 24 hours.[15]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for eRF3a/GSPT1.
-
Also probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the eRF3a band intensity to the loading control. Plot the normalized eRF3a levels against the log of the degrader concentration.
Data Presentation: Interpreting Dose-Response Results
The results from your Western blot can be summarized in a table to clearly identify the optimal concentration and the onset of the hook effect.
| erf3a Degrader-1 Conc. | Normalized eRF3a Level (vs. Vehicle) | % Degradation | Interpretation |
| Vehicle (DMSO) | 1.00 | 0% | Baseline |
| 1 nM | 0.85 | 15% | Low Degradation |
| 10 nM | 0.40 | 60% | Effective Degradation |
| 100 nM | 0.15 | 85% (Dmax) | Optimal Concentration |
| 1000 nM (1 µM) | 0.45 | 55% | Hook Effect Onset |
| 10000 nM (10 µM) | 0.70 | 30% | Strong Hook Effect |
This table presents hypothetical data for illustrative purposes, demonstrating a typical hook effect where maximal degradation occurs at 100 nM.[15]
Guide 2: Confirming Cellular Target Engagement
If you see no degradation, it is crucial to confirm that erf3a Degrader-1 is entering the cell and binding to its targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[9]
-
Cell Treatment: Treat cultured cells with erf3a Degrader-1 at a desired concentration (e.g., 1 µM) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble eRF3a at each temperature point by Western blot.
-
Interpretation: A successful binding event will stabilize eRF3a, resulting in more soluble protein at higher temperatures in the PROTAC-treated samples compared to the vehicle control. This is observed as a rightward shift in the melting curve.
Guide 3: Verifying the Mechanism of Degradation
To confirm that the loss of eRF3a is due to the intended proteasomal degradation pathway, perform the following control experiments.
Experimental Protocol: Proteasome and E3 Ligase Inhibition
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Carfilzomib) for 1-2 hours. Then, co-treat with the optimal concentration of erf3a Degrader-1.
-
E3 Ligase Inhibition (if applicable): If your PROTAC uses a Cereblon-based E3 ligase recruiter, pre-treat cells with an inhibitor like Pomalidomide or Lenalidomide to compete for binding to Cereblon. Then, co-treat with erf3a Degrader-1.
-
Analysis: Harvest cell lysates and perform a Western blot for eRF3a.
-
Interpretation: If erf3a Degrader-1 works via the proteasome, treatment with a proteasome inhibitor should "rescue" the degradation, and eRF3a levels should be restored compared to treatment with the degrader alone. Similarly, competitive inhibition of the E3 ligase should also prevent degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies against human translation termination factor eRF3 and their utilization for sub-cellular localization of eRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. marinbio.com [marinbio.com]
- 17. researchgate.net [researchgate.net]
Minimizing toxicity of PROTAC erf3a Degrader-1 in vitro
Technical Support Center: PROTAC erf3a Degrader-1
Welcome to the technical support center for this compound. This resource is designed to help you minimize in vitro toxicity and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its potential for on-target toxicity?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the eukaryotic translation termination factor eRF3a. It functions by simultaneously binding to eRF3a and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of eRF3a.
On-Target Toxicity: The primary mechanism of on-target toxicity stems from the rapid and efficient depletion of eRF3a. As a crucial component of the translation termination complex, its absence can lead to ribosome stalling, read-through of stop codons, and ultimately, proteotoxic stress. This can trigger cellular apoptosis, particularly in cells that are highly dependent on efficient protein synthesis.
Q2: What is the "hook effect" and how can it impact my toxicity assessment?
A2: The "hook effect" is a phenomenon common to PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because the high concentration of the degrader favors the formation of binary complexes (Degrader-eRF3a or Degrader-E3 ligase) over the productive ternary complex (eRF3a-Degrader-E3 ligase) required for ubiquitination. When assessing toxicity, this can be misleading. You might observe a plateau or even a decrease in toxicity at the highest concentrations, which incorrectly suggests a wider therapeutic window. It is crucial to use a full dose-response curve to identify the optimal concentration range for degradation (DC50) and cytotoxicity (IC50).
Q3: How do I differentiate between on-target toxicity and off-target or compound-intrinsic toxicity?
A3: This is a critical step in evaluating any degrader. A multi-pronged approach is recommended:
-
Use Control Compounds: Synthesize or obtain a negative control, such as an epimer of the E3 ligase ligand (a version that doesn't bind the E3 ligase but still binds eRF3a). This control will not induce degradation. If you observe similar toxicity with the negative control, the cytotoxicity is likely independent of eRF3a degradation and may be due to the intrinsic properties of the chemical scaffold.
-
Rescue Experiments: Perform a "rescue" by overexpressing a degrader-resistant mutant of eRF3a in your cells. If the toxicity is on-target, expressing the resistant eRF3a should rescue the cells from death induced by the active degrader.
-
Proteomics Analysis: Employ unbiased proteomics (e.g., TMT-MS) to identify other proteins that are degraded upon treatment. This can reveal off-target substrates that may be contributing to the toxic phenotype.
Troubleshooting Guides
Problem 1: High cytotoxicity is observed at concentrations required for effective eRF3a degradation.
This is a common challenge where the therapeutic window is narrow. The goal is to find a balance between efficacy and toxicity.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that the observed toxicity is due to eRF3a degradation using the control strategies outlined in FAQ Q3 .
-
Optimize Concentration and Time: The kinetics of degradation and the onset of toxicity may differ. Perform a time-course experiment. It's possible that significant eRF3a degradation occurs at an earlier time point (e.g., 6-8 hours) before the major cytotoxic effects manifest (e.g., 24-48 hours). Shorter exposure times may be sufficient for your biological question while minimizing toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the loss of eRF3a. Test a panel of cell lines to identify a model system with a better therapeutic window.
Table 1: Example DC50 (Degradation) vs. IC50 (Toxicity) Data in Different Cell Lines
| Cell Line | DC50 (nM) for eRF3a (24h) | IC50 (nM) (48h Viability) | Therapeutic Window (IC50/DC50) |
| HEK293T | 50 | 800 | 16x |
| HeLa | 75 | 450 | 6x |
| MCF7 | 120 | 200 | 1.7x |
This table illustrates how the therapeutic window can vary significantly between cell lines.
Problem 2: The negative control compound shows significant cytotoxicity.
If the inactive epimer or a similar control compound that does not induce degradation is still toxic, the issue lies with the chemical scaffold itself.
Troubleshooting Steps:
-
Assess Compound Purity: Ensure the purity of your compound batch is high (>98%) via methods like HPLC and mass spectrometry. Impurities from the synthesis could be the source of toxicity.
-
Structural Modifications: This is a medicinal chemistry challenge. The toxicity may be linked to a specific part of the molecule (e.g., the linker or the warhead). Consider synthesizing new analogs with modified linkers or alternative eRF3a-binding moieties that might retain degradation activity but have a better toxicity profile.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® 2.0
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control compound in fresh culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for eRF3a Degradation
This protocol verifies the degradation of the target protein.
-
Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of the degrader for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against eRF3a (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the eRF3a signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Visual Guides
eRF3a Degradation Rescue Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for eRF3a degradation rescue experiments. All information is presented in a clear question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for eRF3a?
A1: eRF3a is primarily degraded via the ubiquitin-proteasome pathway. This is evidenced by the increased stability of eRF3a mutants with impaired eRF1 binding when cells are treated with the proteasome inhibitor MG132. Furthermore, both wild-type eRF3a and its mutants have been shown to be polyubiquitinated, a key step for proteasomal degradation.[1][2][3]
Q2: How does the interaction with eRF1 affect eRF3a stability?
A2: The interaction with eukaryotic release factor 1 (eRF1) is crucial for the stability of eRF3a. When eRF3a is not bound to eRF1, it is targeted for proteasomal degradation.[2] Conversely, depletion of eRF3a leads to a decrease in the stability of eRF1, suggesting a mutual stabilization within the translation termination complex.[4][5]
Q3: What are the cellular consequences of eRF3a degradation or depletion?
A3: Depletion of eRF3a has several significant cellular effects, including:
-
Increased translational readthrough: Reduced levels of eRF3a impair translation termination, leading to an increase in the readthrough of stop codons.[4][6]
-
Cell cycle arrest: eRF3a depletion can cause cells to arrest in the G1 phase of the cell cycle.[7][8]
-
Inhibition of the mTOR pathway: The G1 arrest induced by eRF3a depletion is linked to the inhibition of the mTOR signaling pathway. This is observed through the hypophosphorylation of mTOR substrates like 4E-BP1 and S6K1.[7][8]
Q4: What are small molecule degraders of eRF3a and how are they used in rescue experiments?
Troubleshooting Guides
Guide 1: Cycloheximide (B1669411) (CHX) Chase Assay for eRF3a Half-life
Q: My cycloheximide chase assay shows no degradation of eRF3a over time. What could be the problem?
A: There are several potential reasons for this observation:
-
Ineffective Cycloheximide Treatment:
-
Long Half-life of eRF3a: Wild-type eRF3a, when complexed with eRF1, is relatively stable. To observe degradation, you might need to use a mutant form of eRF3a that cannot bind to eRF1 or co-deplete eRF1.
-
Experimental Time Course: The chase period may be too short. While some proteins degrade within hours, very stable proteins may require a longer chase (up to 12 hours, though cytotoxicity of CHX should be considered for longer time points).
-
Western Blot Issues: Problems with protein transfer, antibody concentration, or detection reagents can all lead to a lack of observable change. Refer to the Western Blot troubleshooting guide below.
Q: I am observing an increase in eRF3a protein levels at later time points in my CHX chase. Why is this happening?
A: This is an unexpected result, as CHX blocks protein synthesis. Possible explanations include:
-
Loading Inaccuracies: Inconsistent sample loading can create the appearance of changing protein levels. Always normalize to a stable loading control. However, be aware that the expression of some common loading controls can be affected by prolonged CHX treatment. Total protein staining can be a more reliable normalization method in such cases.
-
Cell Stress Response: CHX can induce a cellular stress response, which might indirectly affect protein stability or lead to post-translational modifications that alter antibody recognition.
Guide 2: siRNA-mediated Knockdown and Rescue of eRF3a
Q: My siRNA against eRF3a is not effectively knocking down the protein.
A: Several factors can contribute to inefficient siRNA knockdown:
-
Transfection Inefficiency:
-
Cell Density: Transfect cells at the optimal confluency, typically 50-70%.
-
siRNA Design and Quality:
-
Sequence: Not all siRNA sequences are equally effective. It is recommended to test multiple siRNA duplexes targeting different regions of the eRF3a mRNA.
-
Integrity: Ensure your siRNA is not degraded.
-
-
Controls: Always include a positive control (an siRNA known to work in your system) and a negative control (a non-targeting siRNA) to validate your experiment.[16][17]
A: This is a common challenge in rescue experiments. Consider the following:
-
Ineffective RNAi Resistance:
-
Expression Levels of the Rescue Construct:
-
Suboptimal Expression: The expression level of the rescue protein may be too low to restore the wild-type phenotype. Consider using a stronger promoter or a different delivery method.
-
Overexpression Artifacts: Conversely, very high levels of overexpression can sometimes lead to non-physiological effects.
-
-
Functionality of the Tagged Rescue Protein: If your rescue construct includes a tag (e.g., GFP, FLAG), ensure that the tag does not interfere with the normal function and localization of eRF3a.
-
Off-target Effects of the siRNA: The observed phenotype might be due to the siRNA affecting other genes. Using a second, different siRNA targeting eRF3a that is also rescued by your construct can help rule out off-target effects.
Guide 3: Western Blotting for eRF3a
Q: I am having trouble detecting eRF3a by Western blot.
A: Issues with eRF3a detection can arise from several steps in the Western blotting protocol:
-
Low Signal:
-
Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration.
-
Protein Abundance: eRF3a may be expressed at low levels in your cells. You may need to load more total protein on your gel.
-
Transfer Efficiency: Ensure efficient transfer of the protein from the gel to the membrane. Ponceau S staining can be used to verify transfer.[20]
-
-
High Background:
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA) and blocking for a sufficient amount of time.[21]
-
Washing: Insufficient washing between antibody incubations can result in high background.[13][20]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can increase background.[12][13]
-
-
Non-specific Bands:
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if possible.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh lysates and include protease inhibitors in your lysis buffer.[22]
-
Data Presentation
Table 1: Effect of Proteasome Inhibition on the Stability of eRF3a Mutants
| eRF3a Construct | eRF1 Binding | Treatment | Relative eRF3a Protein Level (%) |
| Wild-type eRF3a | Yes | DMSO | 100 |
| Wild-type eRF3a | Yes | MG132 (10 µM, 4h) | ~100-110 |
| eRF3a-ΔC (C-terminal deletion) | No | DMSO | ~40 |
| eRF3a-ΔC (C-terminal deletion) | No | MG132 (10 µM, 4h) | ~80 |
| eRF3a-FRAA (point mutations) | No | DMSO | ~50 |
| eRF3a-FRAA (point mutations) | No | MG132 (10 µM, 4h) | ~90 |
Data are representative and compiled from findings reported in Chauvin et al., 2008.[2][3]
Table 2: Impact of eRF3a Depletion on Cell Cycle Distribution
| Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (pSuper vector) | 55.2 ± 2.1 | 28.5 ± 1.8 | 16.3 ± 1.5 |
| eRF3a siRNA (si-3a1) | 75.8 ± 3.5 | 12.1 ± 2.4 | 12.1 ± 1.9 |
Data are presented as mean ± standard deviation from nine independent experiments in HCT116 cells, as reported in Chauvin et al., 2007.[8]
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is adapted from standard procedures to determine the half-life of eRF3a.[1][10]
-
Cell Seeding: Seed cells in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
CHX Preparation: Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO).
-
Treatment:
-
For the 0-hour time point, lyse the cells immediately before adding CHX to the other wells.
-
Add CHX to the remaining wells to a final concentration of 50-100 µg/mL.
-
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Perform Western blotting using a specific antibody against eRF3a.
-
Use a stable loading control (e.g., α-tubulin or GAPDH) for normalization, or total protein stain.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of remaining eRF3a protein against time. The time at which 50% of the protein remains is the half-life.
Protocol 2: siRNA-mediated Knockdown and Rescue
-
siRNA Transfection:
-
Select and validate at least two different siRNAs targeting eRF3a.
-
Transfect cells with the eRF3a siRNA or a non-targeting control siRNA using an optimized transfection protocol for your cell line.
-
Assess knockdown efficiency by Western blot or qRT-PCR 48-72 hours post-transfection.
-
-
-
Introduce silent mutations in the coding sequence of eRF3a at the siRNA target site. This will make the mRNA from the rescue construct resistant to the siRNA while still producing the wild-type eRF3a protein.
-
-
Rescue Experiment:
-
As a control, co-transfect another set of cells with the eRF3a siRNA and an empty vector.
-
Analyze the cells for the phenotype of interest (e.g., cell cycle profile, protein levels of downstream targets) 48-72 hours post-transfection.
-
Confirm the knockdown of endogenous eRF3a and the expression of the rescue construct by Western blot.
Mandatory Visualizations
Caption: eRF3a is stabilized by binding to eRF1, while unbound eRF3a is targeted for proteasomal degradation.
Caption: Workflow for determining eRF3a protein half-life using a cycloheximide chase assay.
Caption: Logical flow of an siRNA knockdown and rescue experiment for eRF3a.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to PROTAC eRF3a Degrader-1 and PROTAC eRF3a Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two PROTAC (Proteolysis-Targeting Chimera) molecules, PROTAC eRF3a Degrader-1 and PROTAC eRF3a Degrader-2, designed to induce the degradation of the eukaryotic translation release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1). This comparison is based on publicly available data.
Introduction to eRF3a-Targeting PROTACs
eRF3a is a crucial protein involved in the termination of protein synthesis and has been implicated in cell cycle regulation and the mTOR signaling pathway.[1] Its role in these fundamental cellular processes makes it a compelling target for therapeutic intervention in various diseases, including cancer. PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[3]
This compound and PROTAC eRF3a Degrader-2 are two such molecules designed to target eRF3a for degradation. Both are described as orally active and capable of inhibiting the proliferation of cancer cells, such as the 22Rv1 prostate cancer cell line.[4][5] A key differentiating feature between them lies in the E3 ligase they are designed to recruit.
Structural and Mechanistic Differences
The primary distinction between this compound and Degrader-2 is the E3 ligase ligand they employ, which dictates which E3 ubiquitin ligase is recruited to the target protein.
-
This compound (Compound C63) utilizes a ligand for the Cereblon (CRBN) E3 ligase.[4][6]
-
PROTAC eRF3a Degrader-2 (Compound C59) employs a ligand for an E3 ligase, which, based on common PROTAC design, is likely the Von Hippel-Lindau (VHL) E3 ligase.[5][7]
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, substrate specificity, and potential for off-target effects.
Performance Data
Currently, direct, head-to-head experimental data comparing the performance of this compound and PROTAC eRF3a Degrader-2 is not publicly available. The following tables summarize the available information and highlight the data points that would be necessary for a comprehensive comparison.
Table 1: In Vitro Degradation Potency
| Parameter | This compound | PROTAC eRF3a Degrader-2 | Notes |
| Target Protein | eRF3a (GSPT1) | eRF3a (GSPT1) | Both PROTACs are designed to degrade the same target protein. |
| E3 Ligase Recruited | Cereblon (CRBN) | Likely Von Hippel-Lindau (VHL) | This is the key structural and mechanistic difference. |
| DC50 | Data not available | Data not available | The half-maximal degradation concentration is a critical measure of potency. |
| Dmax | Data not available | Data not available | The maximum percentage of protein degradation achievable. |
| Cell Line(s) Tested | Data not available | Data not available | Degradation efficiency can be cell-line dependent. |
Table 2: Anti-proliferative Activity
| Parameter | This compound | PROTAC eRF3a Degrader-2 | Notes |
| Cell Line(s) | 22Rv1 (Prostate Cancer) | 22Rv1 (Prostate Cancer) | Both have been noted to inhibit proliferation in this cell line.[7][8] |
| IC50 | Data not available | Data not available | The half-maximal inhibitory concentration for cell viability. |
| Other Tested Cancers | Prostate, ovarian, liver, cervical, leukemia, breast cancer (mentioned as potential research areas)[4] | Prostate, ovarian, liver, cervical, leukemia, breast cancer (mentioned as potential research areas)[5] | The full scope of their anti-cancer activity is yet to be detailed. |
Signaling Pathway and Experimental Workflows
eRF3a and the mTOR Signaling Pathway
The degradation of eRF3a is expected to impact the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Depletion of eRF3a has been shown to inhibit mTOR activity, leading to cell cycle arrest.[1]
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for comparing the efficacy of two PROTACs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for eRF3a Degradation (to determine DC50 and Dmax)
-
Cell Seeding and Treatment: Plate a suitable cancer cell line (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, PROTAC eRF3a Degrader-2, and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against eRF3a (GSPT1) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the eRF3a protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control for each concentration. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (to determine IC50)
-
Cell Seeding: Seed cancer cells (e.g., 22Rv1) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, PROTAC eRF3a Degrader-2, and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent such as MTT or the CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability percentage against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
References
- 1. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to eRF3a Degraders in Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), has emerged as a compelling target in oncology. Its crucial roles in protein synthesis, cell cycle progression, and the mTOR signaling pathway have made it an attractive candidate for therapeutic intervention.[1][2] This has led to the development of novel therapeutic modalities aimed at degrading eRF3a, primarily through Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a comparative overview of publicly available data on eRF3a degraders from key industry players: Mindrank, Chia Tai Tianqing Pharmaceutical, Bristol Myers Squibb, and Shanghai Helioson Pharmaceutical.
Mechanism of Action: Targeting eRF3a for Degradation
eRF3a degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This is achieved through two main strategies:
-
PROTACs: These are bifunctional molecules that consist of a ligand that binds to eRF3a, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of eRF3a, marking it for degradation by the proteasome.[3][4]
-
Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and eRF3a, leading to its ubiquitination and subsequent degradation.[5][6][7]
The degradation of eRF3a disrupts critical cellular processes in cancer cells, including the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[1][2]
Performance Data of eRF3a Degraders
The following tables summarize the publicly available preclinical data for eRF3a degraders from the aforementioned companies. It is important to note that a direct, objective comparison is challenging due to the limited and varied nature of the publicly disclosed data and the absence of standardized, detailed experimental protocols.
Mindrank
Mindrank has disclosed data on two eRF3a molecular glue degraders.
| Compound ID | Degrader Type | Target(s) | DC50 (HEK-293 cells) | IC50 (Cancer Cell Lines) | In Vivo Efficacy (Mouse Models) | Oral Bioavailability (F) | Reference |
| MRANK-103-005-1 | Molecular Glue | GSPT1 | 1.3 nM | NCI-H1155 (lung): 6.6 nM; ABC-1 (lung): 29.9 nM | - | 81.6% | [8][9] |
| MRANK-103-4-1 | Molecular Glue | GSPT1 & CSNK1A1 | GSPT1: 0.12 nM; CK1α: 0.06 nM | MDA-MB-453 (breast): <0.004 nM; SK-BR-3 (breast): 1.87 nM; BT-474 (breast): <0.004 nM; Other cancer cell lines: 1.2-17.4 nM | NCI-H1155 (lung) xenograft: TGI = 94.12% at 1 mg/kg; U-87 MG-Luc (brain) xenograft: TGI = 100% at 1 and 3 mg/kg | 98.3% | [8] |
Chia Tai Tianqing Pharmaceutical
This company has developed a PROTAC-based eRF3a degrader.
| Compound ID | Degrader Type | Target | DC50 | IC50 (Cancer Cell Lines) | In Vivo Efficacy (Mouse Models) | Oral Bioavailability (F) | Reference |
| Cpd 73 | PROTAC | GSPT1 | Not specified | 22Rv1 (prostate): <100 nM; VCaP (prostate): 10 nM | 22Rv1 xenograft: Reduced tumor growth at 0.5-3 mg/kg | 94.91% | [10] |
Bristol Myers Squibb
Bristol Myers Squibb is developing molecular glue degraders targeting eRF3a.
| Compound ID | Degrader Type | Target | EC50 (Degradation) | IC50 | In Vivo Efficacy | Oral Bioavailability (F) | Reference |
| Ex 6 (WO 2023201282) | Molecular Glue | GSPT1 | 0.51 nM (DF15 multiple myeloma cells) | Not specified | Not specified | Not specified | [11] |
| Ex 43 (WO 2025085416) | Molecular Glue | GSPT1 | 0.2 nM (DF15 multiple myeloma cells) | Not specified | Not specified | Not specified | [12] |
| CC-90009 | Molecular Glue | GSPT1 | - | - | Currently in Phase 1 clinical trials for AML and MDS | - | [13][14] |
| ORM-6151 | Antibody-drug conjugate-enabled GSPT1 degrader | GSPT1 | - | - | Acquired from Orum Therapeutics; cleared for Phase 1 for AML or high-risk MDS | - | [14] |
Shanghai Helioson Pharmaceutical
This company is developing a molecular glue degrader for eRF3a.
| Compound ID | Degrader Type | Target | DC50 | IC50 (Cancer Cell Lines) | In Vivo Efficacy | Metabolic Stability (Mouse/Human Liver Microsomes) | Reference |
| Ex 19 (WO 2025051180) | Molecular Glue | GSPT1 | Not specified | H1155 (lung): 0.18 nM; PBMCs: 6.7 nM (no cytotoxicity) | Not specified | 94.9% / 22 mL/min/kg | [15] |
Experimental Methodologies
The quantitative data presented above were generated using various in vitro and in vivo assays. While specific, detailed protocols from each company are not publicly available, the general principles of these assays are outlined below.
In Vitro Assays
-
Degradation Assays (DC50/EC50):
-
Nano-Glo® HiBiT Lytic Assay: This is a bioluminescent assay used to quantify the amount of a HiBiT-tagged protein in cell lysates. A decrease in luminescence upon treatment with a degrader indicates protein degradation.
-
DiscoverX Degradation Assays: These are cell-based assays that utilize enzyme fragment complementation (EFC) to quantify protein levels. A decrease in signal corresponds to protein degradation.
-
Western Blot: A widely used technique to detect and quantify specific proteins in a sample. The intensity of the protein band corresponding to eRF3a is measured to determine the extent of degradation.
-
-
Antiproliferative Assays (IC50):
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. A decrease in luminescence reflects reduced cell viability.
-
CCK-8 Assay: This is a colorimetric assay that measures cell viability based on the activity of dehydrogenases in living cells.
-
In Vivo Assays
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the eRF3a degrader, and tumor growth is monitored over time to assess the compound's anti-tumor efficacy. Tumor Growth Inhibition (TGI) is a key metric calculated from these studies.
-
Pharmacokinetic Studies: These studies are conducted in animals (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Oral bioavailability (F) is a critical parameter determined in these studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the eRF3a signaling pathway, the general mechanism of PROTACs and molecular glues, and a typical experimental workflow for evaluating eRF3a degraders.
References
- 1. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. molecular glue degraders - Page 1 | BioWorld [bioworld.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New GSPT1/CSNK1A1 degradation inducers disclosed in Mindrank patent | BioWorld [bioworld.com]
- 9. Mindrank describes new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Bristol Myers Squibb reports new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 12. Bristol Myers Squibb describes new GSPT1 degradation inducers | BioWorld [bioworld.com]
- 13. drughunter.com [drughunter.com]
- 14. adcreview.com [adcreview.com]
- 15. Shanghai Helioson Pharmaceutical divulges new GSPT1 degradation inducers | BioWorld [bioworld.com]
eRF3a Degradation vs. Enzymatic Inhibition: A Comparative Guide for Researchers
A detailed analysis of two key strategies for targeting the eukaryotic release factor 3a (eRF3a), a critical player in translation termination and a promising target in oncology and genetic diseases. This guide provides a comprehensive comparison of eRF3a degradation and its enzymatic inhibition, offering researchers, scientists, and drug development professionals objective data and detailed methodologies to inform their research and therapeutic strategies.
Introduction: The Dual Roles of eRF3a in Cellular Function
Eukaryotic release factor 3a (eRF3a), also known as GSPT1, is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[1][2] This complex recognizes stop codons in the ribosomal A-site, leading to the release of the newly synthesized polypeptide chain.[3] Beyond its canonical role in translation termination, eRF3a is also implicated in other crucial cellular processes, including nonsense-mediated mRNA decay (NMD), cell cycle progression, and the regulation of the mTOR signaling pathway.[3][4][5]
Given its multifaceted roles, dysregulation of eRF3a has been linked to various diseases, including cancer and genetic disorders caused by premature termination codons (PTCs).[6][7][8][9] Consequently, modulating eRF3a function has emerged as a compelling therapeutic strategy. Two primary approaches to achieve this are targeted degradation and enzymatic inhibition. This guide will delve into a comparative analysis of these two modalities.
Mechanisms of Action: Degradation vs. Inhibition
eRF3a Degradation: Hijacking the Cellular Machinery
Targeted protein degradation of eRF3a is primarily achieved through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) or "molecular glues".[4][10][11] These molecules work by bringing eRF3a into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of eRF3a by the proteasome.[1][4]
A prominent example involves "molecular glue" compounds like CC-885 and CC-90009, which modulate the Cereblon (CRBN) E3 ligase complex (CRL4CRBN) to induce the degradation of eRF3a.[4]
eRF3a Enzymatic Inhibition: A Less Explored Avenue
Direct enzymatic inhibition of eRF3a's GTPase activity by small molecules is a less developed field compared to targeted degradation. While general inhibitors of protein synthesis exist, specific, potent, and selective small molecule inhibitors that directly target the eRF3a enzymatic function are not well-documented in publicly available literature.[12] Therefore, for the purpose of this guide, we will compare the effects of eRF3a degradation with those of eRF3a depletion via RNA interference (siRNA), which serves as a functional equivalent to complete enzymatic inhibition by removing the protein.
Head-to-Head Comparison: eRF3a Degradation vs. Depletion (siRNA)
The following tables summarize the quantitative effects of eRF3a degradation (using CC-885 and CC-90009) and eRF3a depletion (using siRNA) on various cellular parameters.
| Parameter | eRF3a Degrader (CC-885) | eRF3a Degrader (CC-90009) | eRF3a siRNA | Cell Line | Reference |
| eRF3a Protein Reduction | >90% within 24h (at 10 nM) | >90% within 48h (at 1 µM) | Variable, dependent on siRNA efficiency | HDQ-P1 | [4] |
| eRF1 Protein Reduction | ~75% reduction | ~75% reduction | Significant reduction | HDQ-P1 | [4] |
| UPF1 Protein Level | Increase | Increase | Increase | HDQ-P1 | [4] |
| SMG1 Protein Level | No major change | No major change | No major change | HDQ-P1 | [4] |
Table 1: Comparative Effects of eRF3a Degraders and siRNA on Protein Levels.
| Parameter | Condition | Effect | Cell Line | Reference |
| Premature Termination Codon (PTC) Readthrough | eRF3a siRNA | Increased readthrough | Human cells | [2][13] |
| PTC Readthrough | CC-885 + G418 | Synergistic increase in readthrough | Genetic disease models | [4] |
| PTC Readthrough | CC-90009 + G418 | Synergistic increase in readthrough | Genetic disease models | [4] |
| Cell Cycle Progression | eRF3a siRNA | G1 arrest | HCT116 | [5] |
| mTOR Pathway | eRF3a siRNA | Inhibition (hypophosphorylation of 4E-BP1 and S6K1) | HCT116 | [5] |
Table 2: Functional Consequences of eRF3a Reduction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving eRF3a and a typical experimental workflow for studying eRF3a degradation.
Caption: Key signaling pathways involving eRF3a.
Caption: Workflow for eRF3a degradation analysis.
Experimental Protocols
Western Blotting for eRF3a and Related Proteins
Objective: To determine the protein levels of eRF3a, eRF1, UPF1, and SMG1 following treatment with degraders or siRNA.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eRF3a, eRF1, UPF1, SMG1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14][15]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
GTPase Activity Assay for eRF3a
Objective: To measure the GTPase activity of eRF3a. This assay is crucial for screening potential enzymatic inhibitors.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
-
Add purified recombinant eRF3a protein to the buffer.
-
Include purified eRF1 and ribosomes, as they are required to stimulate eRF3a's GTPase activity.[18]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding GTP, typically radiolabeled ([γ-³²P]GTP) or a fluorescent analog.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Termination and Detection:
Discussion and Future Perspectives
The data clearly indicates that targeted degradation of eRF3a is a potent and effective strategy for reducing its cellular levels and modulating its function. Degraders like CC-885 and CC-90009 achieve rapid and profound depletion of eRF3a, leading to downstream effects on eRF1 levels and NMD components, and show promise in promoting PTC readthrough.[4]
The key advantages of the degradation approach include:
-
High Potency: Degraders can act catalytically, with one molecule mediating the degradation of multiple target proteins.
-
Event-driven Pharmacology: The effect is dependent on the formation of the ternary complex and subsequent degradation, which can lead to a more sustained biological response compared to occupancy-driven inhibitors.
-
Potential for Selectivity: The requirement for specific protein-protein interactions for ternary complex formation can be exploited to achieve high selectivity.
The primary challenge in the field of eRF3a-targeting therapeutics is the lack of specific enzymatic inhibitors. The development of such molecules would be highly valuable for several reasons:
-
Orthogonal Approach: Enzymatic inhibitors would provide a complementary tool to study eRF3a function.
-
Different Pharmacological Profile: Inhibitors may offer a different pharmacokinetic and pharmacodynamic profile compared to degraders, which could be advantageous in certain therapeutic contexts.
-
Potential for Different Therapeutic Applications: The biological consequences of inhibiting GTPase activity versus complete protein removal might differ, opening up new therapeutic possibilities.
Future research should focus on high-throughput screening and rational design of small molecules that can specifically bind to the GTPase domain of eRF3a and inhibit its activity. A direct comparison of such inhibitors with the existing degraders would then be possible and would provide a more complete picture of the therapeutic potential of targeting eRF3a.
References
- 1. Proteasomal degradation of human release factor eRF3a regulates translation termination complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Human Release Factors eRF3a and eRF3b in Translation Termination and Regulation of the Termination Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF3a Regulates Colorectal Cancer Metastasis via Translational Activation of RhoA and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule eRF3a degraders rescue CFTR nonsense mutations by promoting premature termination codon readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on human eRF3-PABP interaction reveal the influence of eRF3a N-terminal glycin repeat on eRF3-PABP binding affinity and the lower affinity of eRF3a 12-GGC allele involved in cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eRF3a/GSPT1 12-GGC allele increases the susceptibility for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC erf3a Degrader-2 | PROTAC erf3a Degrader | MedChemExpress [medchemexpress.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. Involvement of human release factors eRF3a and eRF3b in translation termination and regulation of the termination complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eRF3a (F9H3X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. eRF3a/GSPT1 antibody (68217-1-PBS) | Proteintech [ptglab.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Selectivity of GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key regulator of protein synthesis, has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the selectivity of GSPT1 degraders, with a focus on providing a framework for their evaluation. While specific quantitative selectivity data for "PROTAC erf3a Degrader-1" is limited in the public domain, this guide will use the well-characterized molecular glue degrader CC-90009 as a benchmark for comparison and will include available data for other compounds to illustrate the principles of selectivity assessment.
Executive Summary
Targeted protein degradation offers a novel therapeutic modality to eliminate disease-causing proteins. GSPT1, involved in the termination of protein synthesis, is a compelling target in various cancers. The selectivity of a GSPT1 degrader is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide presents a comparison of GSPT1 degraders, details the experimental protocols to assess selectivity, and visualizes the key pathways and workflows.
Data Presentation: Comparison of GSPT1 Degraders
The following tables summarize the available data on the degradation potency and selectivity of various GSPT1-targeting compounds. It is important to note that direct head-to-head comparative studies are often limited, and experimental conditions can vary between studies.
Table 1: GSPT1 Degradation Potency
| Compound | Type | Target(s) | Cell Line | DC50 | Dmax | Reference |
| PROTAC GSPT1 degrader-1 (Compound F) | PROTAC | GSPT1 | HL-60 | - | 95% at 1 µM, 86% at 0.1 µM | [1] |
| CC-90009 | Molecular Glue | GSPT1 | MV4-11 | 9.7 nM (4h), 2.1 nM (24h) | >90% | [2][3] |
| CC-885 | Molecular Glue | GSPT1, IKZF1/3, CK1α | MOLM13 | - | Significant degradation at 4h | |
| MRT-2359 | Molecular Glue | GSPT1 | NCI-H1155 | 3 nM | - | [4] |
| SJ6986 (Compound 6) | Molecular Glue | GSPT1/2 | MV4-11 | 9.7 nM (4h), 2.1 nM (24h) | ~90% at 100 nM | [2][3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Note: Data for "this compound" is sparse. A compound designated "PROTAC GSPT1 degrader-1 (Compound F)" has been reported to degrade GSPT1 with high efficiency[1]. It is not confirmed if this is the same molecule as "this compound".
Table 2: Selectivity Profile of GSPT1 Degraders
| Compound | Primary Target | Known Off-Targets/Other Degraded Proteins | Selectivity Remarks | Reference |
| This compound | GSPT1 (eRF3a) | Data not publicly available. | The product description mentions inhibition of GSPT1 expression. | [5][6][7][8] |
| CC-90009 | GSPT1 | Highly selective for GSPT1. | Mass spectrometry confirmed a selective reduction of GSPT1 with minimal impact on other proteins. Does not significantly degrade IKZF1/3.[9] | [10][11][12] |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α | Broader substrate profile compared to CC-90009. | [13] |
| SJ6986 (Compound 6) | GSPT1/2 | IKZF1 (at 24h) | Provides a wide selectivity window for GSPT1 over IKZF1 at early time points (4h).[3] | [3] |
Signaling Pathways and Mechanisms
GSPT1 is a crucial component of the translation termination complex. Its degradation leads to ribosome stalling and the activation of stress response pathways, ultimately inducing apoptosis in cancer cells.
Caption: GSPT1's role in translation and the mechanism of its degradation.
Experimental Protocols
Assessing the selectivity of a GSPT1 degrader is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Determination of DC50 and Dmax
This method is used to quantify the degradation of a target protein in a dose-dependent manner.
a. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line like MV4-11 or HL-60) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the GSPT1 degrader in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the degrader for a specified time (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each concentration.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Quantitative Proteomics for Global Selectivity Profiling
This unbiased approach provides a global view of a degrader's impact on the cellular proteome.
a. Sample Preparation:
-
Treat cells with the GSPT1 degrader at a fixed concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 24 hours).
-
Harvest and lyse the cells, and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
b. Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the peptides from each condition with different TMT isobaric tags.
-
Pool the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated upon degrader treatment.
-
Selective GSPT1 degraders will show a significant and specific downregulation of GSPT1 with minimal changes to other proteins.
Caption: Workflow for quantitative proteomics to assess degrader selectivity.
Conclusion
The selective degradation of GSPT1 is a promising therapeutic strategy. While novel agents like "this compound" are emerging, a thorough characterization of their selectivity is essential. This guide provides a framework for such an evaluation, leveraging the extensive data available for benchmark compounds like CC-90009. By employing rigorous experimental methodologies such as western blotting and quantitative proteomics, researchers can confidently assess the selectivity of new GSPT1 degraders and advance the development of this exciting class of therapeutics.
References
- 1. PROTAC GSPT1 degrader-1 | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. PROTAC erf3a 降解剂-1 | this compound | CAS 3033871-19-8 | PROTAC erf3a降解剂 | 美国InvivoChem [invivochem.cn]
- 9. mdpi.com [mdpi.com]
- 10. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 11. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validating On-Target Effects of eRF3a Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of eukaryotic release factor 3a (eRF3a), a key protein in translation termination, presents a promising therapeutic strategy in various diseases, including cancer. Validating that a novel degrader specifically targets eRF3a and induces its degradation is a critical step in preclinical development. This guide provides a comparative overview of key experimental methods to confirm the on-target effects of eRF3a degradation, supported by experimental data and detailed protocols.
Comparison of eRF3a Degradation and Validation Methods
Several techniques can be employed to degrade eRF3a and validate the on-target effects. The primary methods for degradation include small molecule degraders, such as molecular glues or PROTACs, and genetic tools like siRNA. The validation of these effects is typically achieved through a combination of protein and mRNA quantification techniques.
| Degradation Method | Validation Method | Key Readouts | Pros | Cons |
| Small Molecule Degrader (e.g., CC-90009) | Western Blot | Reduction in eRF3a protein levels. Changes in downstream effectors (e.g., eRF1, UPF1). | Pharmacologically relevant, rapid onset of action, dose-dependent effects can be characterized. | Potential for off-target effects, requires chemical synthesis and optimization. |
| Quantitative Proteomics (Mass Spectrometry) | Global protein expression changes, confirmation of eRF3a as a primary target. | Unbiased, high-throughput, can identify off-target effects and downstream pathway alterations. | Technically complex, expensive, requires specialized equipment and bioinformatics expertise. | |
| siRNA/shRNA | Western Blot | Knockdown of eRF3a protein. | High specificity for the target mRNA, serves as a genetic validation of the target's role. | Slower onset of action dependent on protein turnover, potential for off-target effects from the siRNA sequence, delivery can be challenging in some cell types.[1] |
| RT-qPCR | Reduction in eRF3a mRNA levels. | Directly measures the effect on the target transcript, highly sensitive and quantitative. | Does not directly measure protein levels, which are the functional unit. | |
| CRISPR/Cas9 Knockout | Western Blot | Complete ablation of eRF3a protein expression. | Provides a "gold standard" for genetic validation of on-target effects. | Can be lethal if the protein is essential for cell survival, time-consuming to generate stable knockout cell lines. |
Quantitative Data Summary
The following tables summarize quantitative data from studies validating eRF3a degradation using various methods.
Table 1: eRF3a Protein Reduction by Small Molecule Degrader CC-90009
| Cell Line | Treatment | Time Point | eRF3a Reduction (%) | Reference |
| HDQ-P1 | 1 µM CC-90009 | 48h | >90% | [2] |
| AML Patient Cells | 100 nM CC-90009 | 24h | >70% (in 9 of 23 samples) | [3] |
| Kasumi-1 | 100 nM CC-90009 | 48h | Near complete | [4] |
Table 2: Downstream Effects of eRF3a Degradation by CC-90009
| Cell Line | Treatment | Time Point | Downstream Effect | Reference |
| HDQ-P1 | 1 µM CC-90009 | 48h | ~75% reduction in eRF1 | [2] |
| HDQ-P1 | 1 µM CC-90009 | 48h | Increase in UPF1 levels | [2] |
Table 3: eRF3a Knockdown Efficiency using siRNA
| Method | Key Metric | Result | Reference |
| RT-qPCR | % mRNA remaining | Varies by siRNA sequence and cell type, but can achieve >80% knockdown. | [5] |
| Western Blot | % Protein remaining | Dependent on mRNA knockdown and protein half-life, generally shows significant reduction. | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation process.
Caption: eRF3a signaling in translation termination and downstream pathways affected by targeted degradation.
Caption: Experimental workflow for validating eRF3a degradation by Western blot.
Caption: Logical relationships in the validation of on-target eRF3a degradation effects.
Experimental Protocols
Western Blot for eRF3a Degradation
This protocol outlines the key steps for quantifying the reduction in eRF3a protein levels following treatment with a degrader or siRNA.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the eRF3a degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO). For siRNA experiments, include a non-targeting control siRNA.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for eRF3a (e.g., rabbit monoclonal antibody) diluted in blocking buffer overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
4. Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the eRF3a band intensity to a loading control (e.g., GAPDH or β-actin).
RT-qPCR for siRNA-mediated eRF3a Knockdown
This protocol is for validating the knockdown of eRF3a at the mRNA level after siRNA treatment.
1. RNA Extraction and cDNA Synthesis:
-
Harvest cells after siRNA treatment and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. Quantitative PCR:
-
Perform qPCR using primers specific for eRF3a and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a SYBR Green or TaqMan-based detection method.
Global Proteomics using Mass Spectrometry
This approach provides an unbiased view of protein changes following eRF3a degradation.
1. Sample Preparation:
-
Treat cells with the eRF3a degrader and a vehicle control for a predetermined time.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
2. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their abundance.[11]
3. Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS/MS data.
-
Determine the fold change in protein abundance between the degrader-treated and control samples.
-
Confirm the specific and significant downregulation of eRF3a. Analyze other protein changes to identify potential off-target effects or downstream consequences of eRF3a degradation.
By employing a combination of these robust validation methods, researchers can confidently ascertain the on-target efficacy and specificity of novel eRF3a degraders, a crucial step towards their development as potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. eRF3a (F9H3X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Targeted proteomics analysis of protein degradation in plant signaling on an LTQ-Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteomics Analysis of PROTAC erf3a Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the proteomics analysis of cellular responses to treatment with PROTAC erf3a Degrader-1. Due to the current lack of publicly available proteomics data for this specific degrader, this document serves as a template, offering a standardized methodology and data presentation format. The experimental protocols and comparative data examples are based on established workflows for other proteolysis-targeting chimeras (PROTACs).
Executive Summary
This compound is a novel therapeutic agent designed to selectively target the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (also known as GSPT1) for degradation. ERF3A is a key protein involved in the termination of protein synthesis and has been implicated in the progression of various cancers. By inducing the degradation of ERF3A, this PROTAC has the potential to inhibit cancer cell proliferation. This guide outlines the critical proteomics experiments required to characterize the cellular effects of this compound, providing a direct comparison with alternative therapeutic strategies.
Quantitative Proteomics Data Summary
A global proteomics analysis is essential to determine the specificity and off-target effects of this compound. Below is a template table summarizing the expected quantitative proteomics data following treatment. This table would typically be populated with data from a label-free quantification (LFQ) or tandem mass tag (TMT) based mass spectrometry experiment.
Table 1: Illustrative Quantitative Proteomics Analysis of Cancer Cells Treated with this compound. The following data is hypothetical and serves as an example of how to present quantitative proteomics results.
| Protein ID (UniProt) | Gene Name | Fold Change (Degrader-1 vs. Vehicle) | p-value | Function |
| P15170 | GSPT1 | -8.5 | < 0.001 | Translation termination |
| Q15056 | eRF1 | -2.1 | < 0.05 | Translation termination |
| P62258 | RPS6 | -1.8 | < 0.05 | Component of 40S ribosome |
| P40474 | EIF4EBP1 | -1.5 | < 0.05 | Translation initiation regulation |
| Q9Y262 | SRD5A3 | No significant change | > 0.05 | Steroid metabolism |
| P04637 | TP53 | No significant change | > 0.05 | Tumor suppressor |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Quantitative Proteomics Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of proteomics experiments.
Cell Culture and Treatment
-
Cell Line: 22Rv1 prostate cancer cells (or other relevant cancer cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a final concentration of 1 µM this compound (dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates should be prepared for each condition.
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed twice with ice-cold PBS and lysed in 200 µL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease and phosphatase inhibitors).
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Reduction and Alkylation: For each sample, 100 µg of protein is reduced with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C, followed by alkylation with 20 mM iodoacetamide (B48618) (IAA) for 30 minutes at room temperature in the dark.
-
Digestion: The protein solution is diluted 5-fold with 50 mM ammonium (B1175870) bicarbonate. Trypsin is added at a 1:50 (enzyme:protein) ratio and incubated overnight at 37°C.
-
Desalting: The digested peptides are desalted using C18 spin columns according to the manufacturer's protocol.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ion source and a UHPLC system is used for analysis.
-
Chromatography: Peptides are separated on a C18 analytical column (e.g., 75 µm x 50 cm) using a linear gradient of acetonitrile (B52724) in 0.1% formic acid over 120 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode. A full scan is acquired in the Orbitrap at a resolution of 120,000, followed by MS/MS scans of the top 20 most intense precursor ions in the ion trap.
Data Analysis
-
Database Search: The raw MS data is processed using a search engine (e.g., MaxQuant, Proteome Discoverer) against a human protein database (e.g., UniProt/Swiss-Prot).
-
Quantification: Label-free quantification (LFQ) is performed to determine the relative abundance of proteins between the treated and control groups.
-
Statistical Analysis: A two-sample t-test is performed to identify proteins with statistically significant changes in abundance. Proteins with a p-value < 0.05 and a fold change > 2 are considered significantly regulated.
Comparison with Alternatives
The efficacy of this compound should be compared against other therapeutic strategies targeting ERF3A or related pathways.
-
RNA Interference (RNAi): While siRNA or shRNA can effectively knockdown ERF3A expression, this approach is primarily a research tool and has significant challenges for in vivo therapeutic delivery. A proteomics comparison would reveal the degree of ERF3A reduction and any off-target effects of the RNAi compared to the PROTAC.
-
Small Molecule Inhibitors: If available, small molecule inhibitors that block the function of ERF3A without causing its degradation would provide a valuable comparison. Proteomics analysis would highlight the differences in cellular response between inhibition and degradation of the target protein. For instance, degradation may prevent the formation of scaffolding complexes that inhibitors might not disrupt.
By following this comprehensive guide, researchers can generate robust and comparable proteomics data to fully characterize the cellular impact of this compound and benchmark its performance against alternative therapeutic modalities.
A Comparative Guide to GSPT1 Degraders: Bristol Myers Squibb's Molecular Glue vs. a PROTAC Approach
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in translation termination, has emerged as a promising therapeutic strategy in oncology, particularly for cancers driven by MYC.[1] This guide provides a comparative analysis of two distinct approaches to GSPT1 degradation: a clinical-stage molecular glue degrader from Bristol Myers Squibb and a representative Proteolysis Targeting Chimera (PROTAC) degrader targeting the same protein, also known as eukaryotic release factor 3a (eRF3a).
This comparison will delve into their mechanisms of action, present available preclinical and clinical data, and outline the experimental protocols used to characterize these novel therapeutic agents.
Mechanism of Action: Molecular Glues vs. PROTACs
Both molecular glues and PROTACs hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. However, they achieve this through different mechanisms.
Bristol Myers Squibb's GSPT1 Degrader (Molecular Glue Approach):
Bristol Myers Squibb has been a leader in the development of molecular glue degraders, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.[2] A prominent example of a GSPT1 molecular glue is CC-90009.[2] These compounds typically bind to the Cereblon (CRBN) E3 ligase, inducing a conformational change that creates a novel binding surface for GSPT1, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
PROTAC erf3a Degrader-1 (PROTAC Approach):
PROTACs are bifunctional molecules composed of a ligand that binds to the target protein (in this case, GSPT1/eRF3a), another ligand that binds to an E3 ubiquitin ligase (often CRBN or VHL), and a linker connecting the two.[3][5] this compound is an example of such a molecule, designed to bring GSPT1/eRF3a into close proximity with an E3 ligase, facilitating its ubiquitination and degradation.[6]
Comparative Data
The following tables summarize the available quantitative data for a representative Bristol Myers Squibb GSPT1 degrader and general data for a research-grade PROTAC GSPT1 degrader. It is important to note that publicly available data for specific research-grade PROTACs like "erf3a Degrader-1" is limited compared to clinical candidates.
Table 1: In Vitro Activity
| Parameter | Bristol Myers Squibb GSPT1 Degrader (CC-90009) | This compound |
| Target(s) | GSPT1 | GSPT1/eRF3a |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) |
| Cell Lines Tested | MV4-11 (AML), 22Rv1 (Prostate Cancer) | 22Rv1 (Prostate Cancer) |
| Degradation Potency (DC50) | 10 nM (in MV4-11 cells after 24h)[4] | Data not publicly available |
| Antiproliferative Potency (IC50) | 20 nM (in MV4-11 cells)[7] | Inhibits cancer cell proliferation[6] |
| Selectivity | Selective for GSPT1 over IKZF1/3[2] | Data not publicly available |
Table 2: In Vivo Data
| Parameter | Bristol Myers Squibb GSPT1 Degrader (CC-90009) | This compound |
| Animal Model | MV4-11 xenograft model | Data not publicly available |
| Administration Route | Oral | Orally active[6] |
| Efficacy | Reduction in disease burden[8] | Data not publicly available |
| Toxicity | Affects peripheral blood counts, but long-term hematopoietic stem cells were minimally affected[8] | Data not publicly available |
Table 3: Clinical Development Status
| Parameter | Bristol Myers Squibb GSPT1 Degrader (e.g., CC-90009, BMS-986497) | This compound |
| Development Phase | Phase 1 clinical trials for AML and MDS (CC-90009)[2]; BMS-986497 (ORM-6151) also in Phase 1[9][10] | Preclinical/Research[6] |
| Indications | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), MYC-driven tumors[2][9] | Investigated for prostate, ovarian, liver, cervical cancer, leukemia, and breast cancer[6] |
Signaling Pathways and Experimental Workflows
The degradation of GSPT1 has significant downstream effects, particularly in cancer cells that are dependent on high rates of protein translation.
GSPT1 Signaling Pathway in Cancer
GSPT1 is a crucial component of the translation termination complex.[11] In cancer cells with high MYC expression, there is an increased demand for protein synthesis, making them particularly vulnerable to the disruption of translation termination that occurs upon GSPT1 degradation.[12] This leads to cell cycle arrest and apoptosis.[13][14]
Caption: GSPT1's role in translation termination and its targeting in MYC-driven cancers.
General Experimental Workflow for Characterizing GSPT1 Degraders
The characterization of a novel GSPT1 degrader involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.
Caption: A typical workflow for the preclinical development of GSPT1 degraders.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are methodologies for key experiments cited in the characterization of GSPT1 degraders.
1. Western Blot for GSPT1 Degradation:
-
Cell Culture: Cancer cell lines (e.g., MV4-11) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the GSPT1 degrader or DMSO (vehicle control) for a specified time (e.g., 4, 24 hours).
-
Lysis: Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against GSPT1 and a loading control (e.g., β-actin). Subsequently, it is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify GSPT1 levels relative to the loading control. The DC50 (concentration for 50% degradation) is calculated.[8]
2. Cell Viability Assay:
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the degrader for a specified period (e.g., 72 hours).
-
Assay: A reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. The IC50 (concentration for 50% inhibition of cell growth) is determined using non-linear regression analysis.
3. In Vivo Xenograft Study:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MV4-11).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. The GSPT1 degrader is administered orally at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for GSPT1 levels) to confirm target engagement.
Conclusion
Both molecular glues and PROTACs represent powerful strategies for targeting GSPT1. Bristol Myers Squibb's clinical-stage GSPT1 degraders, such as CC-90009 and BMS-986497, have demonstrated promising preclinical and early clinical activity, particularly in hematological malignancies.[2][9][10] The PROTAC approach, exemplified by research compounds like this compound, offers a potentially more modular and rational design strategy for targeting GSPT1.[5][6]
The choice between these modalities may depend on factors such as desired selectivity, pharmacokinetic properties, and the specific disease context. As more data from clinical trials of GSPT1 degraders become available, a clearer picture of their therapeutic potential and the relative merits of each approach will emerge. The ongoing research in this field holds the promise of delivering novel and effective treatments for cancers with high unmet need.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Bristol Myers Squibb presents a molecular glue degrader for leukemia treatment | BioWorld [bioworld.com]
- 8. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. contractpharma.com [contractpharma.com]
- 11. uniprot.org [uniprot.org]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of eRF3a Degraders: A Comparative Guide to GTPase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of PROTAC-mediated degradation of the eukaryotic peptide chain release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), with other GTPases. Due to the limited publicly available cross-reactivity data for the specific compound "PROTAC erf3a Degrader-1," this guide will utilize data from the well-characterized and selective GSPT1 degrader, CC-90009, as a representative example to illustrate the principles and methodologies for assessing degrader selectivity.
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. GSPT1, a GTPase crucial for translation termination, has emerged as a compelling target in oncology. However, ensuring the selective degradation of GSPT1 without affecting other members of the large GTPase superfamily is a critical aspect of preclinical development. Off-target degradation can lead to unforeseen toxicities and diminish the therapeutic window.
This guide offers an objective comparison of GSPT1 degrader performance, supported by experimental data and detailed protocols to aid in the evaluation of degrader selectivity.
Quantitative Assessment of GSPT1 Degrader Selectivity
Global proteomic analysis is the gold standard for determining the selectivity of a PROTAC degrader. This technique allows for the unbiased and quantitative measurement of changes in the abundance of thousands of proteins in a cellular context upon treatment with the degrader.
As a case study, the selectivity of CC-90009, a potent and selective GSPT1 degrader, has been assessed using mass spectrometry-based proteomics. The data consistently demonstrates a high degree of selectivity for GSPT1.
Table 1: Proteomic Selectivity Profile of a Representative GSPT1 Degrader (CC-90009)
| Protein Target | Cell Line | Concentration | Degradation (%) | Other Significantly Degraded Proteins (at 100 nM) |
| GSPT1 | Kasumi-1 (AML) | 100 nM | >90% | IKZF1 (a known CRBN neosubstrate) |
| GSPT1 | Various AML cell lines | 3-75 nM (IC50) | Potent antiproliferative effect | Not specified |
Note: This table is a summary based on available literature. For specific experimental details, refer to the cited publications.
It is important to note that many GSPT1 degraders utilize the E3 ligase Cereblon (CRBN) for their mechanism of action. CRBN-based degraders are known to have the potential to degrade other proteins, known as neosubstrates, such as IKZF1 and IKZF3.[1] Therefore, assessing the degradation of these specific proteins is a crucial step in evaluating the selectivity of any new GSPT1 degrader.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of a GSPT1 PROTAC and the typical experimental workflow for assessing its cross-reactivity.
Caption: GSPT1 PROTAC Mechanism of Action.
Caption: Experimental Workflow for Proteomics-Based Selectivity Profiling.
Experimental Protocols
A detailed and robust experimental protocol is essential for generating reliable and reproducible cross-reactivity data. Below is a generalized protocol for assessing the selectivity of a GSPT1 degrader using quantitative proteomics.
Protocol: Global Proteomic Analysis of PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line expressing GSPT1) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with the this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours). Include a positive control if available (e.g., a known selective GSPT1 degrader).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using a sequencing-grade modified trypsin.
-
-
Peptide Cleanup and Labeling (Optional but Recommended for Multiplexing):
-
Clean up the peptide samples using a solid-phase extraction (SPE) method (e.g., C18 desalting columns).
-
For multiplexed quantitative proteomics, label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of an organic solvent (e.g., acetonitrile).
-
The mass spectrometer will fragment the eluting peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the MS/MS spectra by searching against a human protein database.
-
Quantify the relative abundance of each protein across the different treatment conditions. For label-free quantification, use precursor ion intensities. For labeled experiments, use the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the PROTAC degrader compared to the vehicle control. A typical cutoff would be a fold change of >1.5 or <0.67 and a p-value <0.05.
-
-
Selectivity Profile Generation:
-
Generate a volcano plot to visualize the proteins that are significantly degraded.
-
Compile a list of all proteins that show significant degradation.
-
Analyze this list for the presence of other GTPases to assess the cross-reactivity of the PROTAC degrader.
-
Conclusion
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC erf3a Degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active molecules like PROTAC erf3a Degrader-1 are critical for ensuring laboratory safety and environmental protection. As a targeted protein degrader, this compound is designed to be biologically active at low concentrations, necessitating stringent disposal protocols. All waste contaminated with this compound must be treated as hazardous chemical waste.
Core Disposal Principles
The fundamental principles for the disposal of this compound revolve around containment, segregation, and proper waste stream management. Under no circumstances should this compound or any materials contaminated with it be disposed of in regular trash or down the drain.[1][2] The required method of disposal is incineration by an approved hazardous waste management facility.[3][4]
Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes crucial handling and disposal parameters based on guidelines for similar potent research compounds and cytotoxic agents.[1][5][6]
| Parameter | Guideline | Relevance to Disposal |
| Chemical Nature | Potent, biologically active small molecule | Even trace amounts are considered hazardous. All contaminated materials require special handling. |
| Toxicity Profile | Assumed to be cytotoxic/potent | Warrants classification as hazardous waste to prevent environmental release and personnel exposure.[3][5] |
| Waste Segregation | Segregate from all other waste streams | Prevents cross-contamination and ensures proper disposal. Use dedicated, clearly labeled waste containers.[1][3] |
| Primary Disposal Route | High-temperature incineration | The only approved method to ensure complete destruction of the potent compound.[3][4] |
| Incompatible Waste | Strong acids/alkalis, strong oxidizing/reducing agents | Avoid mixing with incompatible waste streams to prevent dangerous chemical reactions.[6] |
| Container Type | Leak-proof, sealed, and clearly labeled containers | Essential for safe collection, storage, and transport of hazardous waste.[2][5] |
Detailed Experimental and Disposal Protocols
Adherence to the following step-by-step procedures is mandatory to mitigate risks associated with the use and disposal of this compound.
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by co-opting the cell's ubiquitin-proteasome system.[7] The general experimental workflow involves treating cells with the PROTAC to induce the degradation of the target protein, followed by analysis of protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Personal protective equipment for handling PROTAC erf3a Degrader-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC erf3a Degrader-1. The following procedures are based on general best practices for potent, research-grade chemical compounds and should be supplemented with the official Safety Data Sheet (SDS) from the manufacturer, when available.
I. Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For solids, a fume hood is recommended to avoid inhalation of dust. | Minimizes inhalation of the compound. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.[1] All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure.[1]
Step 1: Preparation
-
Before handling, ensure you have read and understood the available safety information.
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
Have all necessary equipment and materials ready, including your PPE, the compound, solvents, and waste containers.
Step 2: Compound Handling
-
For solid compound: Carefully weigh the desired amount in a chemical fume hood to avoid generating dust.[1]
-
For solutions: Use appropriate precision tools (e.g., micropipettes) to handle the liquid.
-
Avoid eating, drinking, or smoking when using this product.[1]
Step 3: Post-Handling
-
Wash hands thoroughly after handling the compound.[1]
-
Clean all equipment and the work area after use.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
